Isoquinoline-1-thiol
Description
Historical Context and Evolution of Research on Isoquinoline-1-thiol
The history of this compound is intrinsically linked to its parent heterocycle, isoquinoline (B145761). Isoquinoline was first isolated from coal tar in 1885. slideshare.netthieme-connect.de The development of fundamental synthetic routes to the isoquinoline core, such as the Bischler-Napieralski (1893) and Pictet-Spengler (1911) reactions, laid the groundwork for the exploration of its derivatives. researchgate.netscribd.com
Research into the sulfur analogues of isoquinolinones appears to have followed the study of their more common oxygen counterparts. Molecules with the isoquinoline-1(2H)-thione structure have typically been prepared through the sulfurization of the corresponding isoquinolin-1(2H)-one derivatives. clockss.org This conversion is commonly achieved using reagents like phosphorus pentasulfide or Lawesson's reagent. clockss.org While early research focused broadly on heterocyclic mercapto compounds and their tautomerism, specific and diversified synthetic strategies for isoquinoline-1(2H)-thiones and their derivatives became more prominent in later years. For example, a 1989 study detailed the synthesis of a substituted hexahydro-oxothis compound, showcasing its reactivity. tandfonline.com More recent methods have focused on novel cyclization and annulation strategies to build the thione-containing ring system directly. clockss.org
Significance of the Isoquinoline Scaffold in Chemical Sciences
The isoquinoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.gov This designation stems from its recurring presence as a core structural component in a vast number of natural products and synthetic molecules that exhibit significant biological activity. researchgate.netjpionline.org
Many vital alkaloids, including the analgesic morphine and the antimicrobial agent berberine (B55584), contain a tetrahydroisoquinoline framework. thieme-connect.deresearchgate.netuop.edu.pk The structural diversity and therapeutic potential of this scaffold have made it a compelling target for synthetic chemists. nih.gov Isoquinoline derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, antiviral, and enzyme inhibitory properties. jpionline.orgresearchgate.net This broad utility ensures that the isoquinoline framework remains a central focus in the development of new therapeutic agents. researchgate.net
Overview of Research Trajectories for this compound
The synthesis of this compound and its derivatives has been approached through several distinct strategies. A traditional and straightforward method involves the thionation of the corresponding isoquinolin-1(2H)-one using a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent. clockss.org
More contemporary and often more complex methods have been developed to construct the heterocyclic system directly. One such approach is the sodium hydride-mediated cyclization of N-substituted 2-(1-arylethenyl)benzothioamides. clockss.orgresearchgate.net These thioamide precursors are themselves generated from the reaction of 2-(1-arylethenyl)phenyllithiums with isothiocyanates. clockss.org Another modern technique is the palladium-nanoparticles-catalyzed oxidative annulation, which joins benzothioamides with alkynes to form the isoquinoline-1(2H)-thione ring. clockss.org
Furthermore, substituted this compound derivatives have been synthesized from different heterocyclic starting materials. For instance, treatment of 3,4-tetramethylene-6-amino-5-cyano-thiopyran-2(1H)-thione with an alkali followed by acidification with hydrochloric acid yields 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxothis compound. tandfonline.com
The thiol and thione forms of this compound offer multiple sites for chemical reactions, making the compound a versatile building block for more complex molecules. The sulfur atom is a key reactive center, readily undergoing electrophilic S-alkylation when treated with alkyl halides to produce structurally diverse thioethers. tandfonline.comtandfonline.com
These S-alkylated derivatives serve as valuable intermediates for subsequent cyclization reactions. For example, the reaction of a substituted this compound with α-chloroacetic acid or β-bromopropionic acid leads to the formation of fused heterocyclic systems, namely thiazolo- and thiazinoisoquinolines, respectively. tandfonline.com Similarly, reaction with phenacyl bromide yields an S-phenacyl derivative, which can then cyclize to form a thiazoloisoquinoline. tandfonline.com These transformations underscore the utility of this compound in constructing novel, polycyclic heterocyclic scaffolds.
While studies on the unsubstituted this compound are limited, its derivatives have been the subject of significant pharmacological investigation. Derivatives containing the isoquinoline-1(2H)-thione motif have shown potential as inhibitors of protein phosphatase 1 and exhibit antiproliferation activity. clockss.org
The broader class of isoquinoline derivatives is well-known for a wide array of biological activities, including antifungal and antibacterial effects. jpionline.orgresearchgate.netarkat-usa.org Some fused heterocyclic systems derived from this compound precursors have been screened for bactericidal and fungicidal properties, with some showing high antifungal activity. arkat-usa.org In a related context, isoquinoline-1,3,4-trione derivatives have been found to inactivate the enzyme caspase-3, a key protein in apoptosis. This inactivation occurs through the generation of reactive oxygen species (ROS) in a process that is catalyzed by the presence of thiols, highlighting a potential mode of interaction for thiol-containing compounds within this structural family. nih.gov
A primary focus of theoretical and mechanistic studies on this compound is its prototropic tautomerism. anu.edu.au The compound exists in a dynamic equilibrium between the aromatic thiol form (this compound) and the non-aromatic thione form (isoquinoline-1(2H)-thione). Spectroscopic evidence and computational studies, particularly using Density Functional Theory (DFT), indicate that the thione tautomer is generally the more stable and predominant form in solution. sigmaaldrich.comscience.govresearchgate.net DFT calculations are a crucial tool for modeling the relative energies of the tautomers and the transition state connecting them, providing insight into the equilibrium dynamics. ruc.dknih.govkuleuven.be
Mechanistic investigations have also explored the role of thiols in mediating reactions involving the isoquinoline core. For example, a thiol-mediated photocatalytic process has been developed for the C-H silylation of isoquinoline, demonstrating an alternative to traditional Minisci-type reactions. researchgate.net Such studies contribute to a deeper understanding of the fundamental reactivity of the isoquinoline system and the influence of sulfur-containing functional groups.
Coordination Chemistry
This compound is a heterocyclic compound that exists in a tautomeric equilibrium with its thione form, 1(2H)-isoquinolinethione. sigmaaldrich.comchemscene.com This characteristic is fundamental to its coordination chemistry, as it can coordinate to metal ions in different modes depending on the reaction conditions and the nature of the metal center. The ligand can exist in its neutral thione form or be deprotonated to the thiolate anion, which influences its bonding behavior.
As a ligand, this compound offers multiple potential donor sites, primarily the soft sulfur atom and the harder nitrogen atom of the isoquinoline ring. This allows it to function as a versatile building block in coordination chemistry.
Coordination Modes:
Monodentate Ligation: It can bind to a metal center through either the exocyclic sulfur atom or the heterocyclic nitrogen atom. Coordination through the sulfur atom is common, especially with soft metal ions.
Bidentate Chelating/Bridging Ligation: The deprotonated (thiolato) form of the ligand can act as a bidentate ligand, coordinating to a single metal center through both the sulfur and nitrogen atoms to form a stable chelate ring. marquette.edu Alternatively, it can act as a bridging ligand, linking two metal centers using its S and N donor atoms. marquette.edu Spectroscopic studies on analogous heterocyclic thione complexes confirm this behavior, where the disappearance of the N-H stretching band and shifts in the C=S band in infrared spectra indicate deprotonation and coordination involving both atoms. researchgate.net
Research into related heterocyclic thiolates, such as quinoline (B57606) and pyridine (B92270) thiols, provides insight into the potential of this compound complexes. For instance, platinum(II) dimers bridged by quinoline-thiolate ligands have been synthesized and shown to exhibit metal-metal-to-ligand charge transfer (MMLCT) properties, which are of interest for photochemistry and materials science. acs.org The coordination of heterocyclic thiones to copper(I) has also been studied, revealing bonding that involves both σ-dative and π-back-bonding components. acs.org Complexes of the analogous 1-hydroxopyridine-2-thione have been prepared with various metals, including Rh(III), Pd(II), Cd(II), and Hg(II), highlighting the broad coordination ability of this class of ligands. researchgate.net
Table 1: Potential Coordination Characteristics of this compound
| Feature | Description | Relevant Analogy |
|---|---|---|
| Tautomerism | Exists as an equilibrium between this compound and isoquinolin-1(2H)-thione. sigmaaldrich.comchemscene.com | Common in heterocyclic thiol/thione systems like 2-mercaptopyridine. |
| Coordination Sites | Primary: Exocyclic Sulfur (S), Heterocyclic Nitrogen (N). | 2-thiazoline-2-thiol coordinates via both S and N atoms. marquette.edu |
| Common Coordination Modes | Monodentate (S-bound), Bidentate (S,N-chelate), Bridging (S,N-bridging). | 2-thiazoline-2-thiol acts as a bridging, five-electron donor ligand in a dimanganese complex. marquette.edu |
| Potential Metal Partners | Soft metals (e.g., Pd(II), Pt(II), Hg(II), Cu(I)), Transition metals (e.g., Rh(III), Mn(I)). | Complexes of 1-hydroxopyridine-2-thione with Rh(III), Pd(II), Cd(II), and Hg(II) are known. researchgate.net |
| Interesting Properties | Can form complexes with unique photophysical properties like Metal-Metal-to-Ligand Charge Transfer (MMLCT). | Observed in Pt(II) dimers bridged by quinoline-thiolates. acs.org |
Emerging Applications
The unique structural and electronic properties of this compound and its metal complexes have positioned it as a compound of interest in several cutting-edge applications, particularly in materials science and catalysis.
Materials for Organic Electronics: Isoquinoline derivatives are recognized for their utility as ligands in phosphorescent metal complexes used in Organic Light-Emitting Diodes (OLEDs). nih.govrsc.org The isoquinoline framework can be incorporated into emissive materials, and metal complexes containing phenylisoquinoline ligands have been developed for OLED devices. google.com Specifically, this compound is listed by chemical suppliers as an "OLED intermediate," suggesting its role as a building block for more complex functional molecules in this field. amadischem.com The introduction of a sulfur atom can modulate the electronic properties and enhance intersystem crossing, which is beneficial for creating efficient phosphorescent emitters.
Self-Assembled Monolayers (SAMs): The thiol (-SH) group is well-known for its ability to strongly bind to noble metal surfaces, such as gold. This property is the foundation for the formation of self-assembled monolayers (SAMs). By analogy with quinoline-6-thiol, this compound can be used to create well-ordered SAMs on metal surfaces. smolecule.com Such functionalized surfaces have potential applications in tailoring surface properties for use in sensors, protecting against corrosion, and in heterogeneous catalysis. smolecule.com The aromatic isoquinoline headgroup can participate in π-stacking interactions, leading to highly organized and stable monolayers.
Advanced Catalysis: Thiols are gaining attention for their role in advanced catalytic systems. ias.ac.in One emerging area is their use as transient cooperative ligands in catalysis. acs.org In this concept, a thiol can reversibly coordinate to a metal catalyst and participate directly in bond activation through metal-ligand cooperation. This approach has been shown to dramatically accelerate or even inhibit certain (de)hydrogenation reactions, offering a new level of control over catalytic processes. acs.org The ability of the this compound ligand to be tuned electronically and sterically makes it a candidate for developing such sophisticated catalytic systems. Furthermore, thiols have been shown to mediate challenging chemical transformations, such as the photocatalytic C-H silylation of isoquinoline, underscoring their utility in modern synthetic chemistry. researchgate.net
Table 2: Summary of Emerging Applications for this compound
| Application Area | Principle | Potential Function of this compound |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Serves as a ligand in emissive metal complexes or as a building block for organic emitters. rsc.orgamadischem.com | Modulates electronic properties of the emissive layer; enhances phosphorescence via spin-orbit coupling from the sulfur atom. |
| Self-Assembled Monolayers (SAMs) | The thiol group chemisorbs onto metal surfaces (e.g., gold), forming an ordered molecular layer. smolecule.com | Acts as an anchor to the surface, with the isoquinoline unit providing specific surface properties (e.g., for sensors, corrosion inhibition). |
| Advanced Catalysis | Acts as a transient cooperative ligand that works with a metal center to activate substrates. acs.org | Participates in metal-ligand cooperation to accelerate or control catalytic reactions like hydrogenation. |
| Synthetic Chemistry | Mediates or facilitates complex organic reactions. | Can act as a key reagent or catalyst in modern synthetic methods, such as photocatalytic functionalization. researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2H-isoquinoline-1-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYIDSMWPLNHRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CNC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391502 | |
| Record name | Isoquinoline-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4702-25-4 | |
| Record name | 1-Isoquinolinethiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoquinoline-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Isoquinoline 1 Thiol and Its Derivatives
Classical Approaches and Adaptations
The traditional methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, are foundational in heterocyclic chemistry. researchgate.netaalto.fi These reactions are primarily designed to construct the core isoquinoline or tetrahydroisoquinoline ring system. nrochemistry.comorganicreactions.orgmdpi.comwikipedia.org Direct synthesis of isoquinoline-1-thiol using these classical methods is not common; they are typically employed to generate isoquinoline precursors, such as isoquinolin-1(2H)-ones, which can then be converted to the corresponding thiol.
Bischler-Napieralski Synthesis and Modifications Leading to Isoquinoline Precursors
The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines. nrochemistry.com This reaction is most effective when the aromatic ring is electron-rich. nrochemistry.com The resulting dihydroisoquinolines can be subsequently aromatized to the corresponding isoquinolines. nrochemistry.com To obtain this compound via this route, one would typically synthesize an isoquinolin-1(2H)-one precursor first. This involves the use of a β-phenylethylamine which, after acylation, is cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). nrochemistry.com The Pictet-Gams modification of this reaction allows for the direct synthesis of isoquinolines from N-acyl-2-aryl-2-hydroxyethylamines. thieme-connect.de
A common subsequent step is the thionation of the resulting isoquinolin-1(2H)-one. This transformation can be achieved using reagents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. beilstein-journals.org
| Precursor Type | Reaction | Intermediate | Target | Ref. |
| β-Arylethylamide | Bischler-Napieralski Cyclization | 3,4-Dihydroisoquinoline | Isoquinoline | nrochemistry.com |
| N-Acyl-2-aryl-2-hydroxyethylamine | Pictet-Gams Modification | Dihydroisoquinoline | Isoquinoline | thieme-connect.de |
| Isoquinolin-1(2H)-one | Thionation | - | Isoquinoline-1(2H)-thione | beilstein-journals.org |
Pictet-Spengler Synthesis and Analogous Cyclization Reactions
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by ring closure. wikipedia.org This reaction is typically catalyzed by acid and is widely used for the synthesis of tetrahydroisoquinolines. mdpi.comwikipedia.orgmdpi.com For the synthesis of this compound, this method would be used to create a tetrahydroisoquinoline precursor, which would then require aromatization and introduction of the thiol group. The reaction conditions can be harsh, often requiring strong acids and heat, especially for less nucleophilic aromatic rings. wikipedia.org Enzyme-catalyzed Pictet-Spengler reactions have also been developed, offering a milder and stereoselective alternative for the synthesis of chiral tetrahydroisoquinolines. nih.gov
| Reactants | Reaction | Product | Ref. |
| β-Arylethylamine, Aldehyde/Ketone | Pictet-Spengler Reaction | Tetrahydroisoquinoline | wikipedia.orgmdpi.com |
| Dopamine, Ketone | Enzymatic Pictet-Spengler | Chiral Tetrahydroisoquinoline | nih.gov |
Pomeranz-Fritsch Reaction and Related Cyclizations
The Pomeranz-Fritsch reaction provides a route to isoquinolines through the acid-catalyzed cyclization of benzalaminoacetals. chemistry-reaction.comwikipedia.org These starting materials are formed by the condensation of a benzaldehyde (B42025) with a 2,2-dialkoxyethylamine. chemistry-reaction.comwikipedia.org The reaction has been modified to produce a variety of substituted isoquinolines. thermofisher.com Similar to the other classical methods, this reaction would be used to synthesize the isoquinoline ring system, which would then undergo further functionalization to introduce the thiol group at the 1-position.
| Reactants | Reaction | Product | Ref. |
| Benzaldehyde, 2,2-Dialkoxyethylamine | Pomeranz-Fritsch Reaction | Isoquinoline | chemistry-reaction.comwikipedia.org |
| Substituted Benzylamine, Glyoxal Hemiacetal | Schlittler-Muller Modification | C1-Substituted Isoquinoline | thermofisher.com |
Cyclization of Thiopyran-2(1H)thione Derivatives
A more direct route to this compound derivatives involves the rearrangement and cyclization of thiopyran-2(1H)-thione precursors. For instance, the treatment of 3,4-tetramethylene-6-amino-5-cyano-thiopyran-2(1H)thione with an alkali followed by acidification has been shown to afford 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxothis compound. tandfonline.com This method provides a direct entry into a substituted this compound system, albeit in a reduced form.
| Starting Material | Reagents | Product | Ref. |
| 3,4-Tetramethylene-6-amino-5-cyano-thiopyran-2(1H)thione | 1. Alkali 2. HCl | 1,2,5,6,7,8-Hexahydro-4-cyano-3(2H)-oxothis compound | tandfonline.com |
Modern Synthetic Strategies
Modern synthetic methods often aim for greater efficiency and functional group tolerance. For the synthesis of this compound and its derivatives, these strategies can offer more direct and versatile routes.
Transition Metal-Mediated Cascade Reactions
Transition metal-catalyzed reactions, particularly those involving cascade or domino processes, have emerged as powerful tools for the synthesis of complex heterocyclic systems. nsf.gov While a wide array of transition metal-catalyzed methods exist for the synthesis of the isoquinoline and isoquinolinone core, including those utilizing palladium, rhodium, copper, and gold catalysts, specific examples leading directly to this compound are less common. nsf.govnih.govresearchgate.netmdpi.comorganic-chemistry.orgacs.org
However, related methodologies provide a conceptual framework. For example, a facile method for the preparation of isoquinoline-1(2H)-thione derivatives involves the sodium hydride-mediated cyclization of N-substituted 2-(1-arylethenyl)benzothioamides. researchgate.netresearchgate.net These precursors are derived from the reaction of 2-(1-arylethenyl)phenyllithiums with isothiocyanates. researchgate.netresearchgate.net This approach provides direct access to 2-substituted 4-aryl-3,4-dihydroisoquinoline-1(2H)-thiones.
| Precursor | Reagent | Product | Ref. |
| N-Substituted 2-(1-arylethenyl)benzothioamide | Sodium Hydride | 2-Substituted 4-aryl-3,4-dihydroisoquinoline-1(2H)-thione | researchgate.netresearchgate.net |
Copper-Catalyzed Annulation Protocols
Copper catalysis has proven to be a versatile tool for the construction of isoquinoline frameworks. A notable example is the copper(I)-catalyzed tandem reaction of 2-bromoaryl ketones with terminal alkynes and acetonitrile, which affords densely functionalized isoquinolines through a three-component [3 + 2 + 1] cyclization. organic-chemistry.org This method proceeds via N-atom transfer and offers high selectivity and generality. organic-chemistry.org Another efficient approach involves the copper-catalyzed cascade reaction of substituted 2-halobenzamides with β-keto esters, leading to 3,4-disubstituted isoquinolin-1(2H)-ones under mild conditions. nih.gov This one-pot synthesis is recognized for its economic and practical advantages. nih.gov
Furthermore, a copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water provides a green and highly efficient route to isoquinolines and isoquinoline N-oxides. nih.gov The selectivity of this reaction can be controlled by the presence or absence of a hydroxyl protecting group on the oxime, leading to either N-O or O-H bond cleavage. nih.gov Additionally, copper-catalyzed cascade reactions of 2-haloaryloxime acetates with active methylene (B1212753) compounds like β-diketones, β-keto esters, and β-keto nitriles have been developed for the synthesis of a broad range of isoquinoline derivatives with high chemo- and regioselectivity. organic-chemistry.org
| Catalyst | Reactants | Product | Key Features |
| Copper(I) | 2-Bromoaryl ketones, terminal alkynes, acetonitrile | Densely functionalized isoquinolines | Three-component [3 + 2 + 1] cyclization, N-atom transfer. organic-chemistry.org |
| Copper | Substituted 2-halobenzamides, β-keto esters | 3,4-Disubstituted isoquinolin-1(2H)-ones | One-pot, mild conditions, economical. nih.gov |
| Copper(I) | (E)-2-alkynylaryl oxime derivatives | Isoquinolines and isoquinoline N-oxides | Green synthesis in water, selective N-O/O-H cleavage. nih.gov |
| Copper | 2-Haloaryloxime acetates, active methylene compounds | Functionalized isoquinoline derivatives | High chemo- and regioselectivity. organic-chemistry.org |
Palladium-Catalyzed Iminoannulation
Palladium-catalyzed reactions have been extensively utilized for the synthesis of isoquinolines. A prominent method is the iminoannulation of internal alkynes with the tert-butylimines of o-iodobenzaldehydes. ub.educapes.gov.bracs.orgnih.gov This reaction, often referred to as the Larock heteroannulation, provides good to excellent yields of substituted isoquinolines with high regioselectivity. ub.edu The optimal conditions typically involve using palladium(II) acetate (B1210297) (Pd(OAc)2) as the catalyst, triphenylphosphine (B44618) (PPh3) as a ligand, and sodium carbonate (Na2CO3) as a base in dimethylformamide (DMF). capes.gov.bracs.orgnih.gov This methodology is particularly effective for aryl- and alkenyl-substituted alkynes. capes.gov.brnih.gov The scope can be extended to alkyl-substituted alkynes when electron-rich imines are used. nih.gov
A one-pot synthesis combining palladium-catalyzed coupling and copper-catalyzed cyclization has also been developed. capes.gov.br In this approach, terminal acetylenes react with the tert-butylimine of o-iodobenzaldehyde in the presence of a palladium catalyst, followed by copper-catalyzed cyclization of the intermediate iminoalkynes to yield 3-substituted isoquinolines. capes.gov.br This sequential process is efficient and allows for the synthesis of a variety of isoquinoline derivatives. capes.gov.br
| Catalyst System | Reactants | Product | Key Features |
| Pd(OAc)2, PPh3, Na2CO3 | Internal alkynes, tert-butylimines of o-iodobenzaldehydes | Substituted isoquinolines | High regioselectivity, good to excellent yields. ub.educapes.gov.bracs.orgnih.gov |
| Pd catalyst, Cu catalyst | Terminal acetylenes, tert-butylimine of o-iodobenzaldehyde | 3-Substituted isoquinolines | One-pot sequential coupling and cyclization. capes.gov.br |
Rhodium-Catalyzed Reactions
Rhodium catalysts have emerged as powerful tools for the synthesis of isoquinolines through C-H activation and annulation strategies. A notable example is the rhodium(III)-catalyzed one-pot synthesis involving the condensation of aryl ketones and hydroxylamine, followed by C-H bond activation of the in situ generated oxime and cyclization with an internal alkyne. organic-chemistry.org This method allows for the rapid assembly of multisubstituted isoquinolines. organic-chemistry.org
Another innovative approach utilizes a rhodium(I) catalyst for the carbothiolation of alkynes with ortho-ketone-bearing aryl methyl sulfides. nih.govorganic-chemistry.org The resulting adducts serve as precursors for highly substituted isoquinolines. nih.govorganic-chemistry.org More recently, a rhodium-catalyzed annulative coupling using vinyl selenone as an acetylene (B1199291) surrogate has been developed for the synthesis of 3,4-nonsubstituted isoquinolines under mild conditions. organic-chemistry.org A key advantage of this method is the ability to recover and recycle the selenium byproduct. organic-chemistry.org Additionally, rhodium-catalyzed asymmetric hydrogenation of isoquinolines, promoted by a strong Brønsted acid, provides a route to chiral tetrahydroisoquinolines with high enantioselectivity. rsc.org
| Catalyst | Reactants | Product | Key Features |
| Rhodium(III) | Aryl ketones, hydroxylamine, internal alkyne | Multisubstituted isoquinolines | One-pot, C-H activation of in situ generated oxime. organic-chemistry.org |
| Rhodium(I) | Alkynes, ortho-ketone-bearing aryl methyl sulfides | Highly substituted isoquinolines | Carbothiolation reaction. nih.govorganic-chemistry.org |
| Rhodium | Vinyl selenone, various substrates | 3,4-Nonsubstituted isoquinolines | Use of an acetylene surrogate, mild conditions. organic-chemistry.org |
| Rhodium/Bisphosphine | Isoquinolines | Chiral tetrahydroisoquinolines | Asymmetric hydrogenation, high enantioselectivity. rsc.org |
Organocatalytic Approaches
Organocatalysis has gained prominence as a sustainable and powerful strategy in organic synthesis. researchgate.net For the synthesis of isoquinoline derivatives, bifunctional organocatalysts have been employed to achieve high enantioselectivity. For instance, a quinidine-derived urea (B33335) organocatalyst has been used for the enantioselective synthesis of axially chiral isoquinoline N-oxides, affording excellent yields and enantioselectivities. thieme-connect.com The proposed mechanism involves the urea and tertiary amine moieties of the catalyst forming hydrogen bonds with the isoquinoline N-oxide and its phenol (B47542) moiety, inducing a directional twist. thieme-connect.com
Furthermore, organocatalytic cascade reactions have been developed for the construction of hydroisoquinoline scaffolds. A trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing reaction cascade of cyanoacrylamides with 2,4-dienals, catalyzed by an organocatalyst, yields highly functionalized hydroisoquinolines in high yields and with excellent stereoselectivities. rsc.org Simple amine-catalyzed protocols have also been reported for the synthesis of isoquinolines from 1,5-yne-imines via the intramolecular migration of an N-aryl sulfonyl group. oup.com
| Catalyst Type | Reaction | Product | Key Features |
| Bifunctional quinidine-derived urea | Enantioselective synthesis | Axially chiral isoquinoline N-oxides | Excellent yields and enantioselectivities. thieme-connect.com |
| Organocatalyst | Trienamine-mediated [4+2]-cycloaddition/nucleophilic ring-closing cascade | Highly functionalized hydroisoquinolines | High yields and excellent stereoselectivities. rsc.org |
| Simple amine | Intramolecular migration of N-aryl sulfonyl group | Isoquinolines from 1,5-yne-imines | Amine-catalyzed protocol. oup.com |
Catalyst-Free and Base-Free Synthetic Methods
The development of catalyst-free and base-free synthetic methods is highly desirable from an environmental and economic perspective. A notable example is the catalyst-free conjugate thia-Michael addition of thiols to α,β-unsaturated carbonyl compounds in water at room temperature, which produces β-sulfido carbonyl compounds in excellent yields. rsc.org While not directly forming the isoquinoline ring, this method is fundamental for introducing sulfur-containing functionalities that could be precursors to this compound.
Electrochemical Reactions
Electrochemical synthesis offers a green and efficient alternative to traditional chemical methods, often avoiding the need for external oxidants or catalysts. researchgate.net An electrochemical method for the synthesis of isoquinoline sulfone compounds has been developed using isoquinoline N-oxides and sodium benzenesulfinate (B1229208) as reactants, with sodium iodide as the electrolyte. researchgate.net This reaction proceeds under mild conditions and is environmentally friendly. researchgate.net
Ruthenium-catalyzed electrochemical synthesis has also been reported for the three-component assembly of isoquinolines. thieme-connect.dethieme-connect.de This method is operationally friendly and provides the desired products in moderate to good yields. thieme-connect.de Furthermore, electrochemical trifluoromethylation/cyclization has been achieved for the synthesis of isoquinoline-1,3-diones. rsc.org This protocol utilizes an inexpensive trifluoromethylation reagent and proceeds efficiently without additional redox reagents. rsc.org
| Method | Reactants | Product | Key Features |
| Electrochemical | Isoquinoline N-oxides, sodium benzenesulfinate | Isoquinoline sulfone compounds | Catalyst- and oxidant-free, mild conditions. researchgate.net |
| Ruthenaelectro-catalyzed | Three-component reaction | Isoquinolines | Operationally friendly, moderate to good yields. thieme-connect.dethieme-connect.de |
| Electrochemical | N/A | Isoquinoline-1,3-diones | Trifluoromethylation/cyclization, no additional redox reagents. rsc.org |
Radical Cascade Reactions for Isoquinoline-1,3(2H,4H)-dione Derivatives
Radical cascade reactions provide an efficient pathway for the synthesis of complex molecules from simple starting materials. A cascade reaction between N-alkyl-N-methacryloylbenzamide and aryl aldehydes has been developed to generate isoquinoline-1,3(2H,4H)-dione derivatives. nih.govrsc.org This reaction involves an oxidative cross-coupling followed by a radical addition to the aromatic ring, proceeding in good yields under mild, metal-free, and solvent-free conditions. nih.govrsc.org
Visible-light-promoted radical cascade reactions have also been employed. researchgate.netnih.gov For instance, a decarboxylative acyl radical acylation/cyclization cascade of N-methacryloylbenzamides with α-keto acids generates acylated isoquinoline-1,3(2H,4H)-dione derivatives. nih.gov This method features mild reaction conditions and a broad substrate scope. nih.gov Similarly, eosin (B541160) Y-catalyzed reactions of N-alkyl-N-methacryloyl benzamides with sodium sulfinates under visible light afford sulfonyl-containing isoquinolinediones. researchgate.net
| Reaction Type | Reactants | Product | Key Features |
| Cascade Reaction | N-Alkyl-N-methacryloylbenzamide, aryl aldehydes | Isoquinoline-1,3(2H,4H)-dione derivatives | Metal- and solvent-free, mild conditions. nih.govrsc.org |
| Visible-light-promoted decarboxylative acyl radical cascade | N-Methacryloylbenzamides, α-keto acids | Acylated isoquinoline-1,3(2H,4H)-dione derivatives | Mild reaction conditions, broad substrate scope. nih.gov |
| Eosin Y-catalyzed visible-light reaction | N-Alkyl-N-methacryloyl benzamides, sodium sulfinates | Sulfonyl-containing isoquinolinediones | Visible-light mediated. researchgate.net |
Derivatization of this compound
The thiol group of this compound is a versatile handle for introducing a wide range of functionalities. Derivatization reactions primarily target the sulfur atom, leading to the formation of new carbon-sulfur bonds.
S-alkylation and S-acylation are fundamental transformations for the derivatization of this compound, providing access to a diverse array of thioethers and thioesters.
The reaction of this compound derivatives with alkyl halides is a common method for S-alkylation. For instance, the treatment of 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxothis compound with an excess of alkyl halides, such as methyl iodide or ethyl iodide, results in the formation of the corresponding S-alkylated isoquinolines. aun.edu.egtandfonline.comtandfonline.com In these reactions, alkylation can also occur at the oxygen atom, leading to O- and S-dialkylated products. tandfonline.com
Table 1: Examples of S-Alkylated this compound Derivatives
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxothis compound | Methyl iodide | 1-(Methylthio)-4-cyano-3-methoxy-5,6,7,8-tetrahydroisoquinoline | tandfonline.com |
| 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxothis compound | Ethyl iodide | 1-(Ethylthio)-4-cyano-3-ethoxy-5,6,7,8-tetrahydroisoquinoline | tandfonline.com |
The reaction of this compound derivatives with α-halo acids or their esters provides a pathway to condensed heterocyclic systems. The reaction of 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxothis compound with α-chloroacetic acid leads to the formation of a thiazoloisoquinoline derivative. aun.edu.egtandfonline.comtandfonline.com This reaction proceeds by initial S-alkylation followed by intramolecular cyclization.
Similarly, reacting the same this compound derivative with β-bromopropionic acid in the presence of fused sodium acetate in ethanol (B145695) results in the formation of a thiazinoisoquinoline. aun.edu.egtandfonline.comtandfonline.com The reaction, when refluxed for 12 hours, yields the corresponding thiazino[2,3-a]isoquinoline derivative in good yield. tandfonline.com
Table 2: Synthesis of Thiazolo and Thiazinoisoquinolines
| Reactant | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxothis compound | α-Chloroacetic acid | Thiazolo[2,3-a]isoquinoline derivative | - | aun.edu.egtandfonline.comtandfonline.com |
| 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxothis compound | β-Bromopropionic acid | Thiazino[2,3-a]isoquinoline derivative | 70% | tandfonline.com |
The reaction of 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxothis compound with one molar equivalent of phenacyl bromide yields the corresponding S-phenacyl derivative. aun.edu.egtandfonline.comtandfonline.com This intermediate can then undergo cyclization upon heating in acetic acid to afford a thiazoloisoquinoline derivative. tandfonline.com
Interestingly, when two molar equivalents of phenacyl bromide are used, both S- and O-phenacyl derivatives are formed. aun.edu.egtandfonline.comtandfonline.com The resulting S,O-diphenacyl derivative can be cyclized to a furoisoquinoline derivative. aun.edu.egtandfonline.com
Table 3: Synthesis and Cyclization of S-Phenacyl Derivatives
| Reactant | Reagent (molar ratio) | Intermediate | Cyclization Product | Yield | Reference |
|---|---|---|---|---|---|
| 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxothis compound | Phenacyl bromide (1:1) | S-Phenacyl derivative | Thiazoloisoquinoline derivative | 70% | tandfonline.com |
| 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxothis compound | Phenacyl bromide (1:2) | S,O-Diphenacyl derivative | Furoisoquinoline derivative | - | aun.edu.egtandfonline.com |
The synthesis of thioethers from this compound is a key transformation, and various methods have been developed to achieve this with high efficiency and regioselectivity.
A notable method for the synthesis of thioethers involves the use of thiourea (B124793) as a sulfur source. slideshare.netresearchgate.net This approach allows for the regioselective synthesis of both symmetrical and unsymmetrical thioethers from chloro-substituted isoquinolines. slideshare.netresearchgate.net The reaction conditions can be tuned to favor the formation of either the this compound or the corresponding thioether. researchgate.net
The proposed mechanism involves an aromatic nucleophilic substitution reaction where thiourea acts as a sulfur surrogate to form an isothiouronium salt intermediate. slideshare.netresearchgate.net This intermediate can then be hydrolyzed to the thiol or react further to yield the thioether. researchgate.net This method is advantageous as it often avoids the formation of byproducts and offers a simplified, environmentally friendly route to these sulfur-containing compounds. slideshare.netacs.org The reaction of 1-chloro-3-substituted isoquinolines with thiourea can be optimized to produce isoquinoline-1-thiols in good yields. researchgate.net By adjusting the concentration of thiourea, the formation of symmetrical thioethers can be promoted. researchgate.net
Formation of Thioethers
Alkynylation of Thiols with Hypervalent Iodine Reagents
The alkynylation of thiols represents a significant transformation in organic synthesis, yielding thioalkynes that are valuable in medicinal chemistry and materials science. nih.govepfl.ch A particularly effective method for this conversion involves the use of hypervalent iodine reagents, specifically ethynylbenziodoxol(on)e (EBX) reagents. researchgate.netnih.gov This approach is noted for its mild reaction conditions and high chemoselectivity. nih.govacs.org
The reaction mechanism was elucidated through computational studies, which revealed a novel, concerted transition state with a low energy barrier. nih.govacs.org This mechanism involves a three-atom interaction between the sulfur of the thiol, the iodine of the EBX reagent, and the α-carbon of the alkyne. nih.gov This pathway rationalizes the high reaction rates observed. nih.govacs.org For silyl-substituted EBX reagents, the activation energy is exceptionally low, making it a highly favorable pathway. nih.govacs.org The reaction proceeds under basic conditions, which is a key difference from many other reactions involving hypervalent iodine reagents that often require acidic activation for a single electron transfer (SET) pathway. nih.govacs.org
While direct examples specifying this compound as the substrate in the literature are scarce, its nature as a thiol makes it a suitable candidate for this highly general and practical alkynylation method. epfl.chacs.org The scope of this reaction is broad, accommodating various functional groups on both the thiol and the alkyne, and has been successfully applied to other sulfur nucleophiles like thioacids and thioglycosides. nih.govepfl.ch
Table 1: Key Features of Thiol Alkynylation with EBX Reagents
| Feature | Description | Reference |
|---|---|---|
| Reagents | Ethynylbenziodoxol(on)e (EBX) hypervalent iodine reagents. | researchgate.netnih.gov |
| Mechanism | Concerted transition state involving sulfur, iodine, and the alkyne's α-carbon. | nih.govacs.org |
| Conditions | Typically basic, which disfavors alternative SET pathways. | nih.govacs.org |
| Activation Energy | Very low, especially with silyl-substituted EBX reagents (e.g., 10.8 kcal/mol). | nih.govacs.org |
| Scope | Broad, applicable to a wide range of thiols and other sulfur nucleophiles. | nih.govepfl.ch |
Incorporation into Fused Heterocyclic Systems
This compound and its derivatives serve as versatile building blocks for the synthesis of more complex, fused heterocyclic systems. These reactions typically leverage the reactivity of the thiol group and the adjacent positions on the isoquinoline ring to construct new rings.
Triazolo- and Thiadiazolyl Isoquinoline Derivatives
The synthesis of isoquinolines fused with triazole and thiadiazole rings has been explored through several routes. One method involves the reaction of 1-methylisoquinoline (B155361) with hydrazonoyl halides, which, under microwave irradiation in the presence of chitosan, yields triazoloisoquinoline derivatives. scirp.orgscirp.org In a related synthesis, 1-methylisoquinoline can be reacted with an arylisothiocyanate to produce a thioanilide intermediate. scirp.orgresearchgate.net This intermediate can then undergo reaction with hydrazonoyl halides to form the corresponding researchgate.netCurrent time information in Bangalore, IN.aun.edu.egthiadiazolyl isoquinoline derivatives. scirp.orgresearchgate.net
Another approach starts with a substituted this compound derivative, 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxothis compound. aun.edu.egtandfonline.comtandfonline.com This compound can be reacted with reagents such as α-chloroacetic acid or phenacyl bromide. aun.edu.egtandfonline.comtandfonline.com The reaction with α-chloroacetic acid leads to the formation of a fused thiazolo-isoquinoline system. aun.edu.egtandfonline.comtandfonline.com Similarly, reaction with one mole of phenacyl bromide produces an S-phenacyl derivative, which can be cyclized to give the corresponding thiazoloisoquinoline. aun.edu.egtandfonline.comtandfonline.com These syntheses demonstrate the utility of the thiol group as a handle for cyclization reactions to form fused sulfur- and nitrogen-containing heterocycles. aun.edu.egtandfonline.com
Indoloisoquinoline and Pyrroloisoquinoline Scaffolds
Indoloisoquinoline and pyrroloisoquinoline frameworks are present in numerous natural products and are of significant interest in medicinal chemistry. nih.gov Synthetic strategies often focus on constructing the pyrrole (B145914) or indole (B1671886) ring onto a pre-existing isoquinoline core. nih.gov
One notable synthesis of an indolo[2,1-a]isoquinolinone involves the air oxidation of a thiol to form a sulfur radical. nih.gov This radical then adds to a propenone derivative, initiating a cascade cyclization that ultimately affords the functionalized indoloisoquinolinone scaffold. nih.gov Other methods include palladium-catalyzed auto-tandem cyclizations with N-tosylhydrazones to create pyrroloisoquinoline and indoloisoquinoline derivatives. uniovi.esuniovi.es Additionally, silver(I)-catalyzed cycloisomerization of alkynyl N-benzylidene glycinates can form an azomethine ylide, which undergoes dipolar cycloaddition to build the pyrroloisoquinoline core. sit.edu.cn These diverse strategies highlight the modular nature of isoquinoline synthesis, allowing for the construction of complex, polycyclic architectures. nih.govnih.gov
Dithioloquinoline-1-thione Derivatives
A specific class of fused systems, the 4,5-dihydro-1H- nih.govCurrent time information in Bangalore, IN.dithiolo[3,4-c]quinoline-1-thiones, has been synthesized and studied. mdpi.comresearchgate.netnih.gov The synthesis of these tricyclic systems involves building upon a dihydroquinoline core. mdpi.comresearchgate.net For instance, N-acyl derivatives of nih.govCurrent time information in Bangalore, IN.dithiolo[3,4-c]quinoline-1-thiones can be obtained by reacting the parent dithioloquinoline with various carbonyl chlorides in refluxing toluene. mdpi.comresearchgate.net
Further elaboration can be achieved through annelation. The Stolle reaction, using oxalyl chloride with a dithioloquinoline in refluxing dry toluene, can be used to construct a fused pyrrole-1,2-dione fragment, leading to a pyrrolo[3,2,1-ij]quinoline-1,2-dione system. mdpi.comresearchgate.net These methods demonstrate how the dithioloquinoline-1-thione core can be systematically modified to create novel polycondensed heterocyclic systems. researchgate.net
Table 2: Synthesis of Fused Dithioloquinoline-1-thione Derivatives
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Dithioloquinoline | Carbonyl Chlorides | N-acyl- nih.govCurrent time information in Bangalore, IN.dithiolo[3,4-c]quinoline-1-thiones | mdpi.comresearchgate.net |
| Dithioloquinoline | Oxalyl Chloride | Pyrrolo[3,2,1-ij]quinoline-1,2-dione | mdpi.comresearchgate.net |
Functionalization at Other Positions of the Isoquinoline Core
Beyond creating fused systems, significant effort has been directed towards the direct functionalization of the isoquinoline ring itself. nih.govrsc.org Modern synthetic approaches provide access to diversely substituted isoquinolines, which are valuable scaffolds in medicinal chemistry. nih.govrsc.orgresearchgate.net
Substitution at C-1, C-3, and C-4 Carbon Atoms
The functionalization of the C-1, C-3, and C-4 positions of the isoquinoline nucleus is a key strategy for creating structural diversity. nih.govresearchgate.net While nucleophilic attack is common at the C-1 and C-3 positions, direct functionalization at the C-4 position is often more challenging. acs.org
De novo synthetic approaches offer a solution by manipulating intermediates formed during the ring's construction. acs.org One such protocol utilizes a four-component, one-pot coupling of a methyl ketone, an aryl bromide, an electrophile, and ammonium (B1175870) chloride. acs.org This palladium-catalyzed process involves α-arylation of the ketone enolate, followed by in situ trapping with an electrophile and subsequent aromatization to yield polysubstituted isoquinolines. acs.org This method allows for the regioselective introduction of various functionalities at the C-3 and C-4 positions. acs.org
Bond Formations at C1–N2 and C3–N2 Atomsthieme-connect.de
The construction of the isoquinoline core through the formation of carbon-nitrogen bonds is a cornerstone of heterocyclic synthesis. Specifically, the strategic formation of the C1–N2 and N2–C3 bonds constitutes the final step in many classical and contemporary methods for assembling the pyridine (B92270) ring of the isoquinoline system. These cyclization strategies are diverse, often relying on intramolecular reactions of appropriately substituted benzene (B151609) precursors. Methodologies range from acid-catalyzed cyclodehydrations to transition-metal-mediated annulations, providing access to a wide array of substituted isoquinoline derivatives.
Key strategies, such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions, exemplify the formation of the C1–N2 bond through the cyclization of β-phenylethylamine derivatives. pharmaguideline.comacs.orgresearchgate.net Modern approaches have expanded this repertoire significantly, employing metal-catalyzed reactions that often proceed under milder conditions with greater functional group tolerance. organic-chemistry.orgnih.govresearchgate.net These methods can involve the cyclization of precursors like o-alkynylbenzaldoximes or iminoalkynes, where the nitrogen atom acts as an intramolecular nucleophile to forge the critical C–N bond. thieme-connect.deacs.org This section details specific synthetic methodologies where the formation of the C1–N2 and/or N2–C3 bond is the pivotal ring-closing event.
Electrophilic Cyclization of Iminoalkynes for C1–N2 Bond Formation
A robust method for constructing the isoquinoline skeleton involves the electrophilic cyclization of tert-butylimines derived from o-(1-alkynyl)benzaldehydes. acs.org This approach provides a direct route to 4-substituted isoquinolines. The reaction is typically initiated by an electrophile (E+), such as iodine (I₂) or a sulfenyl chloride, which activates the alkyne for an intramolecular nucleophilic attack by the imine nitrogen. This 6-endo-dig cyclization forges the C1–N2 bond and forms a six-membered ring. Subsequent elimination of the tert-butyl group leads to the aromatic isoquinoline product.
The reaction conditions are generally mild, and the methodology accommodates a variety of substituents on both the alkyne and the aromatic ring. acs.org Silver catalysts can also be employed to effect the ring closure, which is particularly effective for aryl-, alkenyl-, and alkyl-substituted iminoalkynes. acs.org
| Substrate (Iminoalkyne) | Electrophile/Catalyst | Base/Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|
| N-((2-(phenylethynyl)phenyl)methylene)-2-methylpropan-2-amine | I₂ | NaHCO₃ / CH₃CN | Room Temp, 2 h | 4-Iodo-1-phenylisoquinoline | 94 |
| N-((2-(hex-1-yn-1-yl)phenyl)methylene)-2-methylpropan-2-amine | I₂ | NaHCO₃ / CH₃CN | Room Temp, 2 h | 1-Butyl-4-iodo-isoquinoline | 85 |
| N-((2-(phenylethynyl)phenyl)methylene)-2-methylpropan-2-amine | PhSCl | NaHCO₃ / CH₂Cl₂ | 0 °C to Room Temp, 2 h | 1-Phenyl-4-(phenylthio)isoquinoline | 88 |
| N-((2-(cyclohex-1-en-1-ylethynyl)phenyl)methylene)-2-methylpropan-2-amine | ICl | NaHCO₃ / CH₂Cl₂ | 0 °C to Room Temp, 2 h | 1-(Cyclohex-1-en-1-yl)-4-iodo-isoquinoline | 80 |
| N-((2-(phenylethynyl)phenyl)methylene)-2-methylpropan-2-amine | AgNO₃ (10 mol%) | Ethanol | 50 °C, 1 day | 1-Phenylisoquinoline | 78 |
Cyclization of 2-Alkynylbenzaldoximes
The intramolecular cyclization of 2-alkynylbenzaldoximes presents another versatile strategy for isoquinoline synthesis, inherently involving the formation of the C1–N2 bond. thieme-connect.deresearchgate.net These reactions can be tuned to produce either isoquinolines or isoquinoline N-oxides. For instance, using an electrophile like silver triflate (AgOTf) or bromine initiates a 6-endo-dig cyclization to form a cyclic nitrone intermediate. thieme-connect.de Subsequent deoxygenation, which can be achieved in the presence of carbon disulfide (CS₂), affords the desired isoquinoline derivative in good to high yields. thieme-connect.de
The proposed mechanism involves the electrophilic activation of the alkyne moiety, followed by the nucleophilic attack of the oxime nitrogen to form the C1–N2 bond and generate the isoquinoline-N-oxide intermediate. A [3+2] dipolar cycloaddition with CS₂ and subsequent fragmentation releases the isoquinoline product. thieme-connect.de
| Substrate (2-Alkynylbenzaldoxime) | Electrophile | Reagents | Solvent | Conditions | Product | Yield (%) |
|---|---|---|---|---|---|---|
| (E)-o-(phenylethynyl)benzaldehyde oxime | AgOTf (10 mol%) | CS₂ | DMF | 60 °C, 3 h | 1-Phenyl-3-methylisoquinoline | 92 |
| (E)-o-((4-methoxyphenyl)ethynyl)benzaldehyde oxime | AgOTf (10 mol%) | CS₂ | DMF | 60 °C, 3 h | 1-(4-Methoxyphenyl)-3-methylisoquinoline | 88 |
| (E)-o-(hex-1-yn-1-yl)benzaldehyde oxime | AgOTf (10 mol%) | CS₂ | DMF | 60 °C, 3 h | 1-Butyl-3-methylisoquinoline | 85 |
| (E)-o-(phenylethynyl)benzaldehyde oxime | Br₂ | CS₂, NaHCO₃ | DMF | Room Temp, 3.5 h | 4-Bromo-1-phenyl-3-methylisoquinoline | 94 |
| (E)-o-((4-chlorophenyl)ethynyl)benzaldehyde oxime | Br₂ | CS₂, NaHCO₃ | DMF | Room Temp, 3.5 h | 4-Bromo-1-(4-chlorophenyl)-3-methylisoquinoline | 91 |
Condensation Reactions for N2–C3 Bond Formation
The formation of the N2–C3 bond is the key step in the synthesis of isoquinolin-3-amines from (2-formylphenyl)acetonitriles. thieme-connect.de In this method, the precursor containing both an aldehyde and a nitrile group undergoes condensation with an amine. The reaction proceeds via an initial reversible formation of an azomethine (imine) from the aldehyde and the external amine. Subsequently, an intramolecular attack of the amine nitrogen onto the carbon of the nitrile group forges the N2–C3 bond, leading to a cyclized intermediate that tautomerizes to the final isoquinolin-3-amine (B165114) product. thieme-connect.de This strategy provides a direct route to C3-amino substituted isoquinolines.
Chemical Reactivity and Reaction Mechanisms of Isoquinoline 1 Thiol
Tautomerism of Isoquinoline-1-thiol
This compound exists in a tautomeric equilibrium with its thione form, 2H-isoquinoline-1-thione. anu.edu.auuni.lu This phenomenon, common in heterocyclic mercapto compounds, involves the migration of a proton between the sulfur atom and the ring nitrogen atom. The position of this equilibrium can be influenced by factors such as solvent polarity and the potential for self-association. cdnsciencepub.com
In nonpolar solvents, the thiol form may be more prevalent, whereas polar solvents tend to stabilize the more polar thione tautomer. cdnsciencepub.com The thione form is characterized by a C=S double bond and an N-H bond, while the thiol form contains a C-S single bond with an S-H group and a C=N double bond within the heterocyclic ring. uni.lumdpi.com Spectroscopic methods, such as NMR and mass spectrometry, are often employed to study these tautomeric equilibria in the gas phase and in solution. unlp.edu.ar
Nucleophilic Reactivity of the Thiol Group
The sulfur atom in this compound is a potent nucleophile, readily participating in a variety of reactions to form new covalent bonds. This reactivity is central to its utility in synthetic organic chemistry.
The formation of a carbon-sulfur (C-S) bond is a hallmark reaction of this compound. The thiol group can be readily S-alkylated or S-acylated. For instance, in the presence of a base, it reacts with electrophilic carbon sources to yield thioethers. mdpi.comccspublishing.org.cnhznu.edu.cn
Research has shown that derivatives like 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxothis compound react with one mole of phenacyl bromide to produce the corresponding S-phenacyl derivatives. tandfonline.comtandfonline.com This reaction underscores the nucleophilicity of the sulfur atom, which attacks the electrophilic carbon of the phenacyl bromide, displacing the bromide ion and forming a new C-S bond. These S-substituted intermediates can then be used in subsequent cyclization reactions to form more complex heterocyclic systems. tandfonline.comtandfonline.com
The thiol group of this compound can react with organic isocyanates in a nucleophilic addition reaction to form thiocarbamates. acs.org This reaction is often catalyzed by tertiary amines. researchgate.netcdnsciencepub.comcdnsciencepub.com The rate of the reaction is typically first order with respect to the concentrations of the thiol, the isocyanate, and the amine catalyst. researchgate.netcdnsciencepub.com
The catalytic mechanism generally involves the formation of a complex between the tertiary amine and the thiol, which enhances the nucleophilicity of the sulfur atom, facilitating its attack on the electrophilic carbon of the isocyanate group. cdnsciencepub.comcdnsciencepub.com The efficiency of the amine catalyst depends on its structure, with studies on similar reactions showing that catalysts like triethylenediamine and triethylamine (B128534) are highly effective. researchgate.netcdnsciencepub.com The reaction proceeds more readily in solvents that can stabilize charged intermediates. researchgate.netcdnsciencepub.com
Table 1: Reactivity of Thiols with Phenyl Isocyanate
| Thiol Reactant | Relative Rate of Reaction |
| Phenylmethanethiol | Highest |
| 1,4-Butanedithiol | High |
| 1-Butanethiol | Moderate |
| 1-Dodecanethiol | Low |
| Thiophenol | Lowest |
| Data derived from studies on the kinetics of tertiary-amine-catalyzed reactions of organic isocyanates with various thiols. researchgate.netcdnsciencepub.com |
This compound and its derivatives readily undergo S-alkylation with a variety of halides and other electrophiles. When reacted with excess alkyl halides, such as methyl iodide or ethyl iodide, both S- and O-alkylation can occur in derivatives possessing an additional keto group. tandfonline.com
Specific studies on a substituted this compound derivative have demonstrated its reaction with α-chloroacetic acid and β-bromopropionic acid in the presence of sodium acetate (B1210297) to yield products that subsequently cyclize to form thiazolo- and thiazinoisoquinolines, respectively. tandfonline.comtandfonline.com Similarly, reaction with one equivalent of phenacyl bromide leads to selective S-alkylation, while using two equivalents can result in both S- and O-phenacylation in susceptible derivatives. tandfonline.comtandfonline.com The reaction with electrophiles like p-O2NC6H4SCl has also been used to synthesize sulfur-containing isoquinolines. acs.org
Table 2: Reactions of a Substituted this compound with Electrophiles
| Electrophile | Reagents/Conditions | Product Type | Yield |
| Chloroacetic acid | Ethanol (B145695), Sodium acetate, Reflux | Thiazoloisoquinoline derivative | 87% |
| β-Bromopropionic acid | Ethanol, Sodium acetate, Reflux | Thiazinoisoquinoline derivative | 70% |
| Phenacyl bromide (1 mole) | - | S-Phenacyl derivative | - |
| Phenacyl bromide (2 moles) | - | S- and O-phenacyl derivative | - |
| Data from the synthesis and reactions of 1,2,5,6,7,8-hexahydro-4-cyano-3(2H)-oxothis compound. tandfonline.comtandfonline.com |
Reactions with Organic Isocyanates
Electrophilic Reactivity of the Isoquinoline (B145761) Ring System
The isoquinoline ring itself can undergo electrophilic substitution reactions. Due to the electron-withdrawing nature of the nitrogen atom, the pyridine (B92270) ring is deactivated towards electrophilic attack. Consequently, electrophilic aromatic substitution (SEAr) occurs preferentially on the benzenoid ring. shahucollegelatur.org.inimperial.ac.uk
For the parent isoquinoline molecule, nitration and sulfonation reactions typically yield substitution at the 5- and 8-positions. shahucollegelatur.org.inslideshare.netdtic.mil The presence of the thiol group at the 1-position, an electron-donating group, can influence the regioselectivity and rate of these reactions. In contrast to electrophilic substitution, nucleophilic substitution on the isoquinoline ring occurs primarily at the 1-position. arsdcollege.ac.in
Oxidation and Reduction Processes
The this compound molecule can undergo both oxidation and reduction, affecting either the heterocyclic ring system or the thiol group.
Oxidation: Vigorous oxidation of the isoquinoline ring, for example with alkaline potassium permanganate, can lead to ring cleavage, yielding products like phthalic acid and pyridine-3,4-dicarboxylic acid. shahucollegelatur.org.inslideshare.net The outcome of oxidation can be influenced by substituents on the ring. For instance, in 5-aminoisoquinoline, the benzene (B151609) ring is oxidized, whereas in 5-nitroisoquinoline, the pyridine ring is oxidized. shahucollegelatur.org.in The thiol group itself is susceptible to oxidation, potentially forming a disulfide bridge with another molecule to yield a diisoquinolyl disulfide, a reaction observed in similar heterocyclic thiols. cdnsciencepub.com The enzymatic oxidation of isoquinoline has also been studied, with isoquinoline 1-oxidoreductase, a member of the xanthine (B1682287) oxidase family, catalyzing the reaction. nih.gov This enzyme contains molybdenum and iron-sulfur (FeS) centers that participate in the electron transfer process. nih.gov
Reduction: Reduction of the isoquinoline ring system can be controlled to selectively reduce either the pyridine or the benzene ring. pharmaguideline.com Catalytic hydrogenation in an acidic medium can selectively reduce the pyridine ring to give a 1,2,3,4-tetrahydroisoquinoline. shahucollegelatur.org.in Reduction with sodium in liquid ammonia (B1221849) can yield a 1,2-dihydroisoquinoline. arsdcollege.ac.in
Table 3: Midpoint Potentials of FeS Centers in Isoquinoline 1-Oxidoreductase
| Center | Midpoint Potential (mV) |
| FeSI | +65 |
| FeSII | +10 |
| Data from comparative EPR and redox studies of prokaryotic enzymes of the xanthine oxidase family. nih.gov |
Suppression of Disulfide Formation
The thiol group (-SH) in this compound is susceptible to oxidation, which typically leads to the formation of a disulfide (R-S-S-R) linkage. libretexts.org This process involves the removal of a hydrogen atom from two thiol molecules and the subsequent formation of a sulfur-sulfur bond. libretexts.org However, under specific reaction conditions, the formation of this disulfide bond can be suppressed.
The interconversion between a thiol and a disulfide is a redox reaction, where the thiol is the reduced form and the disulfide is the oxidized form. libretexts.org The formation of a new disulfide bond in a protein, for instance, can occur through a "disulfide exchange" reaction with an oxidized glutathione (B108866) (GSSG). libretexts.org This reaction can be described as a series of two SN2-like attacks, resulting in a new cysteine-cysteine disulfide at the expense of the disulfide in GSSG. libretexts.org Conversely, in its reduced state, glutathione (GSH) can reduce disulfide bridges in proteins. libretexts.org
In the context of this compound, preventing unwanted disulfide formation is crucial for reactions where the free thiol group is required for subsequent transformations. The choice of reagents and reaction conditions plays a pivotal role in controlling this reactivity. For instance, in certain synthetic protocols, the use of specific catalysts or protecting groups can prevent the thiol from undergoing oxidation. While the search results provide general information on disulfide formation and suppression, specific studies detailing the suppression of disulfide formation for this compound itself were not prominently found. However, the general principles of thiol chemistry suggest that controlling the redox environment is key.
Chemoselective Reduction through Energy Transfer Catalysis
Recent advancements in catalysis have enabled the chemoselective reduction of heteroaromatic compounds like quinolines and isoquinolines. researchgate.netnih.gov One such method involves energy transfer (EnT) catalysis, which facilitates a subsequent hydrogen atom transfer (HAT). researchgate.netnih.gov This approach offers high chemoselectivity, a significant advantage over traditional methods like catalytic hydrogenation and Birch reduction, which often struggle with selectivity. researchgate.netnih.gov
The protocol's design circumvents the reliance on the reductive potential of the reactants. Instead, it leverages the triplet energies of the chemical species and the kinetic barriers associated with the energy and hydrogen atom transfer steps. researchgate.netnih.gov This allows for the preservation of various functional groups that are typically labile under other reduction conditions. researchgate.netnih.gov
A study on the chemoselective reduction of quinolines and isoquinolines demonstrated the effectiveness of this energy transfer catalysis. researchgate.netnih.gov While the specific reduction of this compound was not the primary focus of the provided search results, the methodology is applicable to the isoquinoline scaffold. The process would involve the selective excitation of the isoquinoline ring system, followed by hydrogen atom transfer to achieve reduction, while leaving the thiol group intact. This high degree of chemoselectivity is a significant tool for the synthesis of complex molecules where multiple functional groups are present.
| Catalyst System | Substrate Type | Key Features |
| Energy Transfer (EnT) Catalysis | Quinolines, Isoquinolines | High chemoselectivity, bypasses reductive potential limitations, preserves labile functional groups. researchgate.netnih.gov |
| Organophotocatalyst 4CzIPN with thiol and formate | Alkenes, Heterocycles | Cost-effective, safe, practical, avoids expensive metals. acs.org |
Intramolecular Cyclization Reactions
This compound and its derivatives are valuable precursors in the synthesis of various heterocyclic systems through intramolecular cyclization reactions. These reactions involve the formation of a new ring within the molecule, often leading to complex polycyclic structures.
One example is the Pummerer reaction of N-acyl-N-(aryl)methyl-2-(phenylthio)ethylamines, which, upon treatment with trifluoroacetic anhydride (B1165640) (TFAA), undergoes intramolecular cyclization to yield N-acyl-4-phenylthio-1,2,3,4-tetrahydroisoquinolines. jst.go.jp This reaction proceeds under mild conditions. jst.go.jp
Another approach involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water. researchgate.net This method provides a facile route to isoquinolines and isoquinoline N-oxides under simple and mild conditions, without the need for organic solvents, additives, or ligands. researchgate.net The reactivity can be controlled by the presence or absence of a hydroxyl protecting group on the oxime. researchgate.net
Furthermore, the cyclization of 2-alkynylbenzaldoxime can be initiated by an electrophile like silver triflate or bromine, leading to the formation of isoquinoline-N-oxides. thieme-connect.de These intermediates can then undergo further reactions.
| Reaction Type | Starting Material | Product | Catalyst/Reagent |
| Pummerer Reaction | N-acyl-N-(aryl)methyl-2-(phenylthio)ethylamine sulfoxides | N-acyl-4-phenylthio-1,2,3,4-tetrahydroisoquinolines | Trifluoroacetic anhydride (TFAA) jst.go.jp |
| Intramolecular Cyclization | (E)-2-alkynylaryl oxime derivatives | Isoquinolines and Isoquinoline N-oxides | Copper(I) researchgate.net |
| Electrophile-induced Cyclization | 2-alkynylbenzaldoxime | Isoquinoline-N-oxides | Silver triflate or Bromine thieme-connect.de |
Cascade and Multicomponent Reactions
Cascade reactions, also known as domino or tandem reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single pot without isolating intermediates. ub.edu Multicomponent reactions (MCRs) are a subset of these, where three or more reactants combine to form a single product that incorporates most of the atoms from the starting materials. ub.edursc.org These approaches are highly efficient and atom-economical.
This compound can participate in such complex transformations. For instance, a thiol-mediated three-step cascade reaction has been developed for the conversion of indoles into functionalized quinolines. nih.gov In this process, a thiol acts as a "multitasking" reagent, promoting a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion. nih.gov
Another example is the one-pot synthesis of 4-methylisoquinolines via a cascade process involving a Pd-catalyzed Heck reaction, intramolecular cyclization, and isomerization. researchgate.net This reaction demonstrates good functional group tolerance and provides the desired products in good yields. researchgate.net
The development of such cascade and multicomponent reactions involving this compound and related structures significantly streamlines the synthesis of complex heterocyclic molecules, which are important scaffolds in medicinal chemistry and materials science. rsc.orgresearchgate.net
Biological and Medicinal Applications of Isoquinoline 1 Thiol Derivatives
Pharmacological Profile and Therapeutic Potential of Isoquinoline (B145761) Scaffolds
The isoquinoline scaffold is a prominent structural motif found in numerous natural and synthetic compounds that exhibit a wide array of pharmacological activities. jpionline.org These derivatives are recognized for their significant biological effects, which has led to extensive research into their potential as therapeutic agents. jpionline.org The versatility of the isoquinoline framework allows for structural modifications that can lead to compounds with potent and selective activities, making them attractive candidates for drug discovery. jpionline.org
Isoquinoline derivatives have demonstrated considerable cytotoxic and antiproliferative effects across various human cancer cell lines, establishing them as a significant class of compounds in the development of anticancer drugs. jpionline.org Their antitumor properties are a key area of investigation, with many natural and synthetic isoquinoline-based compounds showing promise. jpionline.org
Certain isoquinoline derivatives have been identified as inhibitors of tubulin polymerization, a critical process for cell division. acs.orgplos.org By interfering with microtubule dynamics, these compounds can induce a G2/M phase cell cycle arrest, ultimately leading to apoptosis in cancer cells. plos.orgtandfonline.com For instance, hydroxy-substituted indolo[2,1-a]isoquinolines have been shown to bind to the colchicine-binding site on tubulin, thereby inhibiting its polymerization. acs.org The (+)-isomers of 6-propyl- and 6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline, in particular, have demonstrated significant inhibitory activity. acs.org Docking studies of other derivatives have suggested that hydrogen bonds with residues such as Cysβ241 are important for this inhibitory action. plos.org
Table 1: Inhibition of Tubulin Polymerization by Isoquinoline Derivatives
| Compound | Target | Effect | IC50 Value | Reference |
|---|---|---|---|---|
| (+)-6-propyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline | Tubulin | Inhibition of polymerization | 11 ± 0.4 μM | acs.org |
| (+)-6-butyl-12-formyl-5,6-hydro-3,9-dihydroxyindolo[2,1-a]isoquinoline | Tubulin | Inhibition of polymerization | 3.1 ± 0.4 μM | acs.org |
| EAPB0203 | Tubulin | Inhibition of polymerization | Similar to colchicine | plos.org |
| EAPB0503 | Tubulin | Inhibition of polymerization | Similar to colchicine | plos.org |
A key mechanism of the anticancer activity of isoquinoline derivatives is the induction of apoptosis. plos.org This programmed cell death can be triggered through various pathways. For example, some derivatives cause apoptosis by disrupting microtubule dynamics, leading to cell cycle arrest and subsequent cell death. plos.org Others, like certain isoquinoline-1,3,4-trione derivatives, can inactivate caspase-3, a key enzyme in the apoptotic cascade, through the generation of reactive oxygen species (ROS). nih.govresearchgate.net Furthermore, some pyrrolo[2,1-a]isoquinoline (B1256269) derivatives, such as lamellarin D, induce apoptosis by acting directly on mitochondria, causing a disruption of the inner mitochondrial transmembrane potential. rsc.org Palladium(II) and rhodium(III) complexes with isoquinoline derivatives have also been shown to trigger mitochondria-mediated apoptosis by increasing ROS generation and activating the caspase cascade. chinesechemsoc.orgchinesechemsoc.org
Isoquinoline derivatives have demonstrated broad cytotoxic activity against a panel of human cancer cell lines. jpionline.orgplos.orgnih.govnih.gov For example, a series of aminoisoquinoline-5,8-quinones showed moderate to high cytotoxicity with IC50 values ranging from 0.58 to 15.43 μM against different cell lines. nih.gov Another study identified Compound 2, an isoquinoline derivative, as a potential anticancer agent due to its high cytotoxicity towards HeLa and HepG2 cancer cells but relatively low toxicity to normal HEK-293T cells. plos.org Additionally, isoquinoline alkaloids and herbal extracts have shown promising cytotoxic effects against melanoma and squamous cell carcinoma cell lines, in some cases exhibiting higher potency than standard chemotherapeutic drugs. nih.gov
Table 2: Cytotoxic Activity of Isoquinoline Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line(s) | IC50 Value(s) | Reference |
|---|---|---|---|
| Aminoisoquinoline-5,8-quinones | Various | 0.58 to 15.43 μM | nih.gov |
| Compound 2 | HeLa, HepG2 | Not specified, but high cytotoxicity | plos.org |
| Isoquinoline alkaloids | Melanoma, Squamous cell carcinoma | Higher potency than standard chemotherapeutic drugs | nih.gov |
| Naphthalenyl sulfonyl isoquinoline derivative | MCF-7 | 16.1 μM | nih.gov |
| Thiophenyl sulfonyl isoquinoline derivative | MCF-7 | 19.8 μM | nih.gov |
| [Pd(L1)Cl2] (C1) | HepG2 | Higher than cisplatin | chinesechemsoc.org |
Certain isoquinoline derivatives have shown inhibitory potential against multiple myeloma cells. For instance, an amino isoquinoline derivative demonstrated significant inhibitory action against NCI-H929 multiple myeloma cells with an IC50 value of 2.25 μM. nih.gov Proteasome inhibitors are an important class of drugs for treating multiple myeloma, and some quinoline (B57606) derivatives, which share a structural relationship with isoquinolines, have been identified as proteasome inhibitors. nih.gov
Topoisomerase I (Top1) is a validated target for anticancer drugs, and several isoquinoline derivatives have been found to inhibit this enzyme. nih.govnih.gov Lamellarin D, a pyrrolo[2,1-a]isoquinoline, is a potent inhibitor of human Top1, stabilizing the DNA-Topo-I covalent complex. rsc.org This mechanism is similar to the well-known Top1 inhibitor camptothecin. rsc.org Indenoisoquinolines have also been identified as Top1 inhibitors, with some derivatives showing potent cytotoxicity and good Top1 inhibition. nih.gov Interestingly, some indolizinoquinoline-5,12-dione derivatives inhibit Top1 through a different mechanism than camptothecin, by specifically inhibiting the catalytic cleavage activity of the enzyme rather than stabilizing the drug-enzyme-DNA complex. nih.gov
Table 3: Topoisomerase I Inhibitory Activity of Isoquinoline Derivatives
| Compound/Derivative Class | Specific Compound Example | Mechanism of Action | Reference |
|---|---|---|---|
| Pyrrolo[2,1-a]isoquinolines | Lamellarin D | Stabilizes DNA-Topo-I covalent complex | rsc.org |
| Indenoisoquinolines | Compound 13 | Good Top1 inhibition | nih.gov |
| Indolizinoquinoline-5,12-diones | CY13II | Inhibits catalytic cleavage activity of Top1 | nih.gov |
Anticancer Activity
Inhibition of Protein Kinases
Isoquinoline derivatives have been identified as potent inhibitors of protein kinases, which are crucial enzymes in cell signaling pathways that regulate cell growth, survival, and metabolism. google.com The inhibition of these kinases is a key strategy in the development of anticancer therapies. nih.gov
Certain lamellarins, which are pyrrolo[2,1-a]isoquinoline alkaloids, have been shown to interfere with the activity of a range of protein kinases relevant to cancer. rsc.org These include dual-specificity tyrosine-phosphorylation-regulated kinase 1A, glycogen (B147801) synthase kinase-3 (GSK-3), casein kinase 1, PIM-1, and cyclin-dependent kinases (CDKs). rsc.org For effective protein kinase inhibition by lamellarin analogs, the presence of hydroxy groups at specific positions (C-8 and C-13) and a planar pentacyclic core structure are crucial. rsc.org
Furthermore, novel isoquinoline derivatives conjugated with peptides or peptidomimetics have been developed as inhibitors of protein kinase B (PKB), also known as Akt. google.com These chimeric compounds are designed to have high affinity for the ATP-binding site of the kinase, leading to improved activity and selectivity. google.com A study on 4,5-dihydro-1H- jpionline.orgresearchgate.netdithiolo[3,4-c]quinoline-1-thione derivatives revealed significant inhibitory activity against several kinases, including JAK3, NPM1-ALK, and cRAF. nih.govresearchgate.net
Table 1: Inhibition of Protein Kinases by Isoquinoline-1-thiol Derivatives
| Compound Class | Target Kinase(s) | Key Findings |
|---|---|---|
| Lamellarins (Pyrrolo[2,1-a]isoquinolines) | DYRK1A, GSK-3, Casein Kinase 1, PIM-1, CDKs | Inhibition is dependent on specific hydroxylation patterns and a planar structure. rsc.org |
| Peptide-conjugated Isoquinolines | Protein Kinase B (PKB/Akt) | Chimeric compounds show enhanced activity and selectivity. google.com |
Antimicrobial Activity
Isoquinoline derivatives have demonstrated a broad spectrum of antimicrobial activity, encompassing antibacterial, antifungal, and antiviral properties. jpionline.orgresearchgate.netmdpi.com
Antibacterial Efficacy Against Gram-Positive and Gram-Negative Pathogens
Numerous studies have highlighted the effectiveness of this compound derivatives against both Gram-positive and Gram-negative bacteria. mdpi.compensoft.net For instance, a series of pyrimido-isoquinolin-quinone derivatives were found to be active against multidrug-resistant Staphylococcus aureus (MRSA) and other Gram-positive pathogens, with some compounds showing activity at concentrations as low as 2 µg/mL. nih.gov Another study on 2,4-dimethylpyrimido[4,5-c]isoquinoline-1,3,7,10(2H,4H)-tetraone derivatives reported antibacterial activity against Gram-positive bacteria in a range of 0.5 to 64 µg/mL. mdpi.com
Sulfur derivatives of quinolinium salts have also shown potent antibacterial activity, particularly against Gram-positive strains. nih.gov Specifically, compounds with benzylthio and benzoylthio substituents at the 3-quinoline position exhibited MIC values in the range of 0.5–1 μg/mL, comparable to the antibiotic ciprofloxacin. nih.gov Tetrahydrothieno[2,3-c]isoquinolines have also been reported to possess considerable antibacterial activity. acs.org
Antifungal Properties
The antifungal potential of isoquinoline derivatives has been well-documented. mdpi.commdpi.com For example, chelidonine, an isoquinoline alkaloid, has demonstrated antifungal efficacy against Candida albicans. mdpi.com Inspired by the natural alkaloid quinine, two series of quinoline derivatives were synthesized and showed significant fungicidal activities. acs.org Specifically, compounds 3f-4 and 3f-28 were highly effective against Sclerotinia sclerotiorum both in vitro and in vivo, with EC50 values of 0.41 μg/mL and 0.55 μg/mL, respectively. acs.org Their mechanism of action involves disrupting cell membrane permeability and mitochondrial function. acs.org Additionally, some tetrahydrothieno[2,3-c]isoquinolines have been reported to have notable antifungal activities. acs.org
Antiviral Activity
Isoquinoline derivatives have emerged as a promising class of antiviral agents. researchgate.netmdpi.com A screening of a chemical library identified an isoquinolone compound with potent activity against both influenza A and B viruses, with EC50 values ranging from 0.2 to 0.6 µM. nih.govnih.gov Although the initial hit compound showed cytotoxicity, further synthesis and structure-activity relationship studies led to the discovery of a derivative with significantly reduced cytotoxicity while maintaining antiviral activity. nih.govnih.gov The mode of action for these compounds appears to be the inhibition of viral polymerase activity. nih.govnih.gov Furthermore, novel 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines have demonstrated moderate antiviral activity against the influenza A virus, with low toxicity. mdpi.com
Anti-inflammatory and Analgesic Properties
Isoquinoline alkaloids and their synthetic derivatives have been investigated for their anti-inflammatory and analgesic effects. jpionline.orgnih.govnih.gov A study on derivatives of 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride revealed significant analgesic and anti-inflammatory activity. biomedpharmajournal.org One compound, at a dose of 0.5 mg/kg, exhibited an anti-inflammatory effect 3.3 times greater than that of diclofenac (B195802) sodium and an analgesic activity two times higher than metamizole (B1201355) sodium and acetylsalicylic acid. biomedpharmajournal.org
Phytochemical investigation of Hypecoum erectum, a plant used in folk medicine for inflammation and pain, led to the isolation of diverse isoquinoline alkaloids. nih.gov Four major constituents significantly relieved paw edema in animal models, and two of these compounds remarkably decreased the number of writhings, indicating analgesic effects. nih.gov Many of the isolated compounds also displayed in vitro anti-inflammatory effects by inhibiting inflammatory mediators such as COX-2, IL-1β, and TNF-α. nih.gov
Enzyme Inhibitory Actions
Beyond protein kinases, this compound derivatives have been shown to inhibit other enzymes. nih.govjpionline.org A series of isoquinoline urea (B33335)/thiourea (B124793) derivatives were synthesized and evaluated for their inhibitory effects on tyrosinase, an enzyme involved in melanin (B1238610) biosynthesis. tandfonline.com All synthesized compounds exhibited tyrosinase inhibitory activity, with one of the thiourea derivatives being the most active. tandfonline.com
Furthermore, isoquinoline-1,3,4-trione derivatives have been identified as potent, irreversible inhibitors of caspase-3, a key enzyme in the apoptosis pathway. nih.gov These compounds inactivate caspase-3 through the generation of reactive oxygen species, which specifically oxidize the catalytic cysteine residue of the enzyme. nih.gov Dihydroisoquinoline carbothioamide analogues have also been assessed for their potential as urease inhibitors, with several compounds displaying potent inhibitory activity. jpionline.org
Table 2: Antimicrobial and Other Biological Activities of this compound Derivatives
| Activity | Compound/Derivative Class | Organism/Target | Key Findings |
|---|---|---|---|
| Antibacterial | Pyrimido-isoquinolin-quinones | MRSA, Gram-positive bacteria | Active at low concentrations (as low as 2 µg/mL). nih.gov |
| Sulfur derivatives of quinolinium salts | Gram-positive strains | MIC values of 0.5–1 μg/mL, comparable to ciprofloxacin. nih.gov | |
| Antifungal | Quinine-inspired quinolines | Sclerotinia sclerotiorum | Potent in vitro and in vivo fungicidal activity (EC50 as low as 0.41 μg/mL). acs.org |
| Antiviral | Isoquinolone derivatives | Influenza A and B viruses | Inhibit viral polymerase activity with low micromolar EC50 values. nih.govnih.gov |
| Anti-inflammatory | 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Animal models | More potent than diclofenac sodium. biomedpharmajournal.org |
| Analgesic | 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Animal models | More potent than metamizole sodium and acetylsalicylic acid. biomedpharmajournal.org |
| Enzyme Inhibition | Isoquinoline urea/thiourea derivatives | Tyrosinase | All tested compounds showed inhibitory activity. tandfonline.com |
Thymidine (B127349) Phosphorylase Inhibition
A series of isoquinoline analogs have been synthesized and assessed for their ability to inhibit E. coli thymidine phosphorylase (TP). nih.gov With the exception of one compound, all other analogs demonstrated significant thymidine inhibitory potential, with IC50 values ranging from 4.40 ± 0.20 to 69.30 ± 1.80 µM. nih.gov This compares favorably to the standard drug, 7-Deazaxanthine, which has an IC50 of 38.68 ± 4.42 µM. nih.gov The structure-activity relationship (SAR) studies highlighted that the substitution pattern on the phenyl ring is a key determinant of the inhibitory activity. nih.govnih.gov
Further research into isoquinoline derivatives bearing an oxadiazole moiety also revealed potent thymidine phosphorylase inhibitors. nih.govresearchgate.net Twenty such derivatives were synthesized and evaluated, all of which displayed outstanding inhibitory potential with IC50 values between 1.10 ± 0.05 and 54.60 ± 1.50 µM. nih.govresearchgate.net The reference standard, 7-Deazaxanthine, had an IC50 of 38.68 ± 1.12 µM in this study. nih.govresearchgate.net SAR analysis again confirmed that the nature and position of substituents on the phenyl ring significantly influence the inhibitory activity. nih.gov
Table 1: Thymidine Phosphorylase Inhibitory Activity of Isoquinoline Derivatives
| Compound Series | Number of Derivatives | IC50 Range (µM) | Standard Drug (IC50, µM) |
|---|---|---|---|
| Isoquinoline Analogues | 16 | 4.40 - 69.30 nih.gov | 7-Deazaxanthine (38.68) nih.gov |
Caspase-3 Inactivation
Isoquinoline-1,3,4-trione derivatives have been identified as irreversible inhibitors of caspase-3. nih.govresearchgate.net Their mechanism of action involves the generation of reactive oxygen species (ROS) in a process that is dependent on both 1,4-dithiothreitol (DTT) and oxygen. nih.govcapes.gov.brnih.gov This suggests a redox cycle is involved in the inactivation process. nih.gov The presence of DTT significantly accelerates the inactivation of caspase-3 by these derivatives under aerobic conditions. researchgate.net
The inactivation process is mediated by ROS, as confirmed by experiments using oxygen-free radical scavengers like catalase and superoxide (B77818) dismutase, which protect the enzyme from inactivation. nih.govnih.gov Crystal structures of caspase-3 in complex with these derivatives show that the catalytic cysteine residue is oxidized to sulfonic acid (-SO3H), and the inhibitors are bound at the dimer interface of the enzyme. nih.govnih.gov It has also been observed that dihydrolipoic acid can substitute for DTT in promoting the inactivation of caspase-3 by these isoquinoline derivatives. nih.govnih.gov
Table 2: Caspase-3 Inactivation by Isoquinoline-1,3,4-trione Derivatives
| Feature | Observation |
|---|---|
| Mechanism | Irreversible inactivation through ROS generation nih.govresearchgate.net |
| Dependence | Requires DTT (or dihydrolipoic acid) and oxygen nih.govnih.govresearchgate.net |
| Effect on Caspase-3 | Oxidation of catalytic cysteine to sulfonic acid nih.govnih.gov |
DNA Gyrase and Topoisomerase IV Inhibition
Derivatives of isoquinoline have been investigated as inhibitors of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication. mdpi.comnih.gov In one study, replacing the pyridine (B92270) group of a known inhibitor scaffold with an isoquinoline moiety, while retaining an N-ethylurea group, resulted in a compound with significant inhibitory activity against E. coli DNA gyrase (IC50 = 0.03 µM) and to a lesser extent, E. coli topoisomerase IV (IC50 = 8 µM). mdpi.com
Another study focused on the development of novel quinoline-1,3,4-oxadiazole and quinoline-1,2,4-triazole hybrids as dual inhibitors of these enzymes. researchgate.net Several of these compounds exhibited potent inhibitory activity against E. coli DNA gyrase, with the most active compounds showing IC50 values of 26 nM, 32 nM, and 34 nM, which were more potent than the standard drug novobiocin (B609625) (IC50 = 170 nM). researchgate.net One of these compounds also demonstrated strong inhibition of E. coli topoisomerase IV and S. aureus topoisomerase IV with IC50 values of 0.47 µM and 0.92 µM, respectively, compared to novobiocin (IC50 = 11 µM and 27 µM). researchgate.net
Table 3: Inhibition of DNA Gyrase and Topoisomerase IV by Isoquinoline and Quinoline Derivatives
| Compound Type | Target Enzyme | Organism | IC50 Value |
|---|---|---|---|
| Isoquinoline Derivative | DNA Gyrase | E. coli | 0.03 µM mdpi.com |
| Isoquinoline Derivative | Topoisomerase IV | E. coli | 8 µM mdpi.com |
| Quinoline-1,3,4-oxadiazole Hybrid | DNA Gyrase | E. coli | 26 nM researchgate.net |
| Quinoline-1,3,4-oxadiazole Hybrid | Topoisomerase IV | E. coli | 0.47 µM researchgate.net |
PDE4B Inhibition
Isoquinoline derivatives have shown potential as selective inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory and fibrotic processes. nih.govavancesenfibrosispulmonar.com Specifically, the PDE4B subtype has been identified as a key target. avancesenfibrosispulmonar.com Research has shown that certain 3-substituted isoquinoline scaffolds, such as 7-fluoro and 6-chloro isoquinoline derivatives, exhibit significant inhibitory activity against PDE4B. nih.gov These compounds also demonstrated anti-inflammatory effects by inhibiting TNF-α production by 50-60% in vitro. nih.gov
The development of 4-(3,4-dimethoxyphenyl)-2H-phthalazin-1-ones, which are structurally related to isoquinolines, has also yielded potent and selective PDE4 inhibitors. acs.org In this series, cis-4a,5,6,7,8,8a-hexahydrophthalazinones and their tetrahydro analogues displayed high PDE4 inhibitory potency with pIC50 values ranging from 7.6 to 8.4. acs.org
Acetylcholinesterase Inhibition
Certain isoquinoline alkaloids and their derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govmdpi.com It has been suggested that the monomeric unit of bisbenzylisoquinoline alkaloids might be responsible for this inhibitory activity. nih.gov
Studies on various isoquinoline alkaloids revealed their potential as cholinesterase inhibitors. mdpi.com For instance, chelerythrine, an isoquinoline alkaloid, exhibited potent inhibition of both acetylcholinesterase (IC50 = 0.72 µM) and butyrylcholinesterase (IC50 = 2.15 µM). mdpi.com These values were more potent than the standard drug galantamine in the same study. mdpi.com
Antimalarial Activity
Isoquinoline and its derivatives have emerged as a promising class of compounds in the search for new antimalarial agents, particularly against resistant strains of Plasmodium falciparum. researchgate.netipinnovative.comresearchgate.net In one study, two series of isoquinoline derivatives, phenyl and triazole derivatives, were synthesized and tested. researchgate.net An isoquinoline phenyl derivative, compound 6, showed significant activity against both chloroquine-resistant (K1) and chloroquine-sensitive (3D7) strains of P. falciparum, with IC50 values of 1.91 ± 0.21 µM and 2.31 ± 0.33 µM, respectively. researchgate.net An isoquinoline-triazole derivative, compound 15, was particularly effective against the resistant K1 strain with an IC50 of 4.55 ± 0.10 µM. researchgate.net
The isoquinoline skeleton is a core feature of well-known antimalarial alkaloids like quinine. ipinnovative.comresearchgate.net Other naturally occurring isoquinoline alkaloids such as berberine (B55584) and laudanosine (B1674548) also possess antimalarial properties. ipinnovative.comresearchgate.net
Table 4: Antimalarial Activity of Isoquinoline Derivatives against P. falciparum
| Compound | Strain | IC50 (µM) |
|---|---|---|
| Isoquinoline Phenyl Derivative (Compound 6) | K1 (resistant) | 1.91 ± 0.21 researchgate.net |
| Isoquinoline Phenyl Derivative (Compound 6) | 3D7 (sensitive) | 2.31 ± 0.33 researchgate.net |
| Isoquinoline-Triazole Derivative (Compound 15) | K1 (resistant) | 4.55 ± 0.10 researchgate.net |
Anti-HIV Activity
Isoquinoline derivatives have been investigated for their potential as anti-HIV agents, with several studies demonstrating their ability to inhibit viral replication. mdpi.comnih.govresearchgate.net A novel series of isoquinoline-based compounds were synthesized as CXCR4 antagonists, a strategy to block HIV entry into cells. mdpi.com All the synthesized derivatives effectively competed for binding to CXCR4, with most showing IC50 values below 40 nM. mdpi.com Several of these compounds, including 19a–c, 19e, 20, 24a, and 24c, exhibited excellent antiviral activity against both HIV-1 and HIV-2 (EC50 < 100 nM) without showing cytotoxicity to MT4 cells. mdpi.com
Another approach has been to design isoquinoline derivatives that target the interaction between the HIV-1 Tat protein and the TAR RNA element. nih.gov Four such derivatives bearing a guanidinium (B1211019) or amino group were synthesized and showed the ability to bind to TAR RNA and inhibit the Tat-TAR interaction. nih.gov
Antioxidant Activity
Isoquinoline derivatives have been recognized for their antioxidant properties. nih.govjpionline.org The presence of a thiol group, in particular, can contribute to this activity, as thiols are known to act as reducing agents, neutralizing reactive oxygen species (ROS). ontosight.airjor.ro The antioxidant potential of isoquinoline alkaloids is often attributed to the lone electron pair on their nitrogen atom. mdpi.com
Studies on various isoquinoline-containing compounds have demonstrated their ability to scavenge free radicals and mitigate oxidative stress. For instance, berberine, a well-known isoquinoline alkaloid, has shown the ability to scavenge free radicals in a concentration-dependent manner in various in vitro models, including DPPH radical scavenging, nitric oxide scavenging, and lipid peroxidation assays. jst.go.jp In a study involving lead-induced hepatotoxicity in rats, berberine administration corrected the disturbances in oxidative stress markers by inhibiting lipid peroxidation and enhancing the antioxidant defense system. tandfonline.comnih.gov It significantly attenuated the decrease in hepatic levels of thiol groups and total antioxidant capacity. tandfonline.comnih.gov
Furthermore, alkaloid extracts from Glaucium grandiflorum, containing isoquinoline alkaloids, have demonstrated significant antioxidant effects against oxidative stress. mdpi.com These extracts were effective in DPPH radical scavenging, metal ion chelating, hydroxyl radical scavenging, and inhibiting lipid peroxidation and superoxide anion radical scavenging. mdpi.com The treatment with these alkaloid extracts also led to a substantial increase in total thiol activity. mdpi.comdntb.gov.ua
Quinoline derivatives, a related class of heterocyclic compounds, have also been investigated for their antioxidant potential. researchgate.net Some quinoline derivatives have shown the ability to reduce lipid peroxidation in both liver and brain tissues. researchgate.net The antioxidant activity of these compounds is considered to be related to their other biological effects, such as their anti-inflammatory and antinociceptive actions. researchgate.net
Table 1: Antioxidant Activity of Selected Isoquinoline and Related Derivatives
| Compound/Extract | Model/Assay | Key Findings |
| Berberine | DPPH radical scavenging, nitric oxide scavenging, lipid peroxidation | Showed concentration-dependent free radical scavenging activity. jst.go.jp |
| Berberine | Lead-induced hepatotoxicity in rats | Inhibited lipid peroxidation and enhanced antioxidant defense system. tandfonline.comnih.gov |
| Glaucium grandiflorum alkaloid extracts | DPPH, metal chelation, hydroxyl radical scavenging, lipid peroxidation | Demonstrated significant radical scavenging and antioxidant activities. mdpi.com |
| Quinoline derivatives | Lipid peroxidation in rat liver and brain | Reduced lipid peroxidation, indicating antioxidant potential. researchgate.net |
Other Biological Activities
Beyond their antioxidant effects, this compound derivatives and related compounds have been investigated for a range of other biological activities.
Isoquinoline and quinoline derivatives have emerged as promising scaffolds for the development of anti-hyperglycemic agents. nih.gov The inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase is a key strategy for managing postprandial glucose levels in individuals with diabetes mellitus. nih.gov
A study on quinoline hybrids bearing 1,3,4-oxadiazole (B1194373) and 1,2,3-triazole cores revealed their potential as α-glucosidase inhibitors. nih.gov Several compounds in this series exhibited low micromolar inhibition of α-glucosidase, with one derivative, compound 4i (a quinoline hybrid with a bromopentyl sidechain), showing stronger inhibition than the reference drug acarbose. nih.gov Kinetic studies indicated that these compounds act as non-competitive inhibitors, suggesting they bind to an allosteric site on the enzyme. nih.gov
Quinoline-based thiazolidinediones have also been designed and evaluated for their antidiabetic potential by targeting pancreatic α-amylase and intestinal α-glucosidase. researchgate.net Natural quinones, found in various plants, have also demonstrated hypoglycemic activities, primarily through their redox properties and their ability to modulate mitochondrial function and inflammation. mdpi.com Furthermore, natural compounds including alkaloids have been shown to improve glucose metabolism by enhancing insulin (B600854) sensitivity and inhibiting α-glucosidase activity. frontiersin.org
Table 2: Anti-hyperglycemic Activity of Selected Quinoline Derivatives
| Compound Series | Target Enzyme(s) | Most Potent Compound (IC₅₀) |
| Quinoline-1,3,4-oxadiazole-1,2,3-triazole hybrids | α-Glucosidase | Compound 4i : 15.85 µM |
| Quinoline based thiazolidinediones | Pancreatic α-amylase, Intestinal α-glucosidase | Compound 12h : Good antioxidant potential and potential antidiabetic activity |
The isoquinoline framework has been associated with cholesterol-lowering properties, highlighting another dimension of its therapeutic potential. nih.gov
Isoquinoline and quinoline derivatives have a long history in the fight against parasitic diseases, particularly malaria and leishmaniasis. nih.govresearchgate.net Quinine, a quinoline alkaloid, was one of the first effective treatments for malaria. nih.gov
Several studies have demonstrated the anti-plasmodial activity of isoquinoline derivatives. jpionline.orgresearchgate.netnih.gov In one study, isoquinoline phenyl derivatives and isoquinoline-triazole derivatives were synthesized and evaluated for their activity against Plasmodium falciparum. researchgate.net Compound 6 , an isoquinoline phenyl derivative, showed significant activity against both chloroquine-resistant and chloroquine-sensitive strains. researchgate.net Similarly, crude alkaloid extracts from various Brazilian plants, rich in isoquinoline alkaloids, have displayed potent in vitro anti-plasmodial activity. nih.gov The hybridization of quinoline with other active moieties is being explored as a strategy to develop novel antimalarials with enhanced efficacy. researchgate.net Primaquine, an 8-aminoquinoline (B160924) drug, and its derivatives have also been extensively studied for their anti-plasmodial effects. nih.gov
With regard to anti-leishmanial activity, chemical modifications of the quinoline moiety have been recognized as a useful strategy for developing new drugs. capes.gov.br A series of 4-substituted quinolines were screened for their in vitro anti-leishmanial potential, with some derivatives showing potent inhibitory activity against Leishmania mexicana cysteine proteases. capes.gov.br The 2-substituted quinoline series has also emerged as a source of new anti-leishmanial agents. nih.gov Furthermore, various quinoline derivatives, including those containing ferrocene (B1249389) and selenocyanates, have demonstrated promising activity against different Leishmania species. nih.govmdpi.comsemanticscholar.org Early lead compounds from the arylquinoline class have shown good potency against L. mexicana and have been found to impair disease progression in a murine model of cutaneous leishmaniasis. acs.org
Table 3: Anti-plasmodial and Anti-leishmanial Activity of Selected Isoquinoline and Quinoline Derivatives
| Compound/Extract | Target Organism | Key Findings |
| Isoquinoline phenyl derivative 6 | Plasmodium falciparum (K1 and 3D7 strains) | IC₅₀: 1.91 ± 0.21 μM (K1), 2.31 ± 0.33 μM (3D7). researchgate.net |
| Isoquinoline-triazole derivative 15 | Plasmodium falciparum (K1 and 3D7 strains) | IC₅₀: 4.55 ± 0.10 μM (K1), 36.91 ± 2.83 μM (3D7). researchgate.net |
| 4-substituted quinoline HTI 15 | Leishmania mexicana | Potent inhibitory activity against cysteine proteases. capes.gov.br |
| Arylquinoline 34 | Leishmania mexicana | EC₅₀ = 120 nM. acs.org |
The isoquinoline scaffold is considered a privileged structure in the development of antidepressant agents. nih.gov Several isoquinoline derivatives have been synthesized and evaluated for their potential to treat depression. nih.govnih.govresearchgate.netresearchgate.net
One study reported that a novel isoquinoline compound, FDPI, elicited an antidepressant-like effect in a mouse model of stress-induced depression. nih.gov It was found to modulate the serotonin (B10506) pathway and pro-inflammatory responses. nih.gov Another study investigated new quinoline- and isoquinoline-sulfonamide analogs of aripiprazole, finding that certain compounds produced significant antidepressant activity in the forced swim test in mice. drugbank.com These compounds displayed a multi-receptor profile, acting as 5-HT₁ₐ agonists, D₂ partial agonists, and 5-HT₂ₐ/5-HT₇ antagonists. drugbank.com
The alkaloid berberine has also been shown to have potential in treating mood disorders by modulating neurotransmitters and their receptor systems. nih.gov Furthermore, some N-heterocycle derivatives containing the isoquinoline moiety have demonstrated antidepressant-like activity by selectively inhibiting monoamine oxidase (MAO)-B. researchgate.net
Table 4: Antidepressant Activity of Selected Isoquinoline Derivatives
| Compound | Model/Assay | Mechanism of Action |
| FDPI | Chronic unpredictable mild stress (CUMS) in mice | Modulated serotonin pathway and pro-inflammatory cytokines. nih.gov |
| Isoquinoline-sulfonamide analog 39 | Forced swim test (FST) in mice | 5-HT₁ₐ/5-HT₂ₐ/5-HT₇/D₂/D₃ multireceptor profile. drugbank.com |
| N-heterocycle derivative 4g | Forced swim test (FST) in mice | MAO-B inhibitory activity. researchgate.net |
Isoquinoline alkaloids have been investigated for their effects on platelet aggregation. nih.govresearchgate.netnih.gov A screening of fourteen isoquinoline alkaloids revealed that eight of them demonstrated an antiplatelet effect against arachidonic acid-induced aggregation. researchgate.net Papaverine and bulbocapnine (B190701) were identified as the most potent compounds with biologically relevant IC₅₀ values. researchgate.net Further testing confirmed that bulbocapnine acts at the level of thromboxane (B8750289) receptors. researchgate.netnih.gov
Other studies have also reported the antiplatelet properties of a series of isoquinoline alkaloids, including allocryptopine, berberine, boldine, glaucine, isocorydine, papaverine, protopine, and scoulerine. nih.gov However, it is noted that these effects are often observed at high concentrations, which may limit their clinical impact. researchgate.netnih.gov The pyrrolo-[2,1-a]isoquinoline core has also been shown to exhibit antiplatelet activities. nih.gov
Table 5: Antiplatelet Activity of Selected Isoquinoline Alkaloids
| Compound | Inducer of Platelet Aggregation | IC₅₀ (µM) |
| Papaverine | Arachidonic acid | 26.9 ± 12.2 researchgate.net |
| Bulbocapnine | Arachidonic acid | 30.7 ± 5.4 researchgate.net |
AhR Imbalance Treatment Potential
The aryl hydrocarbon receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating immune and inflammatory responses. nih.gov An imbalance in AhR signaling is associated with various diseases, making it a key therapeutic target. google.com Certain isoquinoline derivatives have been identified as potent AhR ligands, capable of modulating its activity and offering potential treatments for immune-mediated diseases. nih.gov
Research has led to the identification of a class of compounds known as benzimidazoisoquinolines (BBQs) which act as potent AhR ligands. nih.gov One such derivative, 10-chloro-7H-benzimidazo[2,1-a]benzo[de]isoquinolin-7-one (10-Cl-BBQ) , was found to be a rapidly metabolized AhR agonist. Studies have shown that, similar to other well-characterized AhR ligands, 10-Cl-BBQ can induce the differentiation of CD4+ T cells into regulatory T cells (Tregs). nih.gov This induction of Tregs is dependent on the presence of AhR in the T cells. The therapeutic potential of this mechanism was demonstrated in a murine model of graft-versus-host disease (GVHD), where daily treatment with 10-Cl-BBQ prevented the development of the disease in an AhR-dependent manner, without causing overt toxicity. nih.gov These findings underscore the potential for developing specific isoquinoline-based AhR modulators for the treatment of inflammatory and autoimmune disorders. nih.govgoogle.com
Diabetes, Obesity, and Hyperlipidemia Treatment
Metabolic disorders such as diabetes, obesity, and hyperlipidemia represent a significant global health challenge. Isoquinoline and its structural relatives, like isoindoline (B1297411), have emerged as promising scaffolds for the development of novel therapeutic agents targeting these conditions. nih.govresearchgate.net
Derivatives of isoindolin-1-one (B1195906) have been reported to be effective in treating diabetes, obesity, and hyperlipidemia. researchgate.net The broader isoquinoline framework is recognized for its potential antihyperglycemic and cholesterol-lowering properties. nih.gov One of the key strategies in managing type 2 diabetes is the inhibition of carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. mdpi.com The inhibition of these enzymes slows the release of glucose from complex carbohydrates, thereby managing postprandial glucose levels. researchgate.netresearchgate.net
Recent studies have focused on creating hybrid molecules that integrate the isoindoline or quinoline core with other heterocyclic systems to target these enzymes. For instance, pyridine derivatives of 2-(4-acetylphenyl)isoindoline-1,3-dione have demonstrated noteworthy inhibitory activity against both α-glucosidase and α-amylase. mdpi.comnih.gov Specifically, compound 7d from one study, a pyridine derivative bearing an isoindoline moiety, showed more potent inhibition of α-glucosidase and α-amylase than the standard drug, acarbose. mdpi.com Furthermore, tricyclic isoquinoline derivatives have been specifically investigated for the treatment of obesity. google.com
| Compound | Target Enzyme | IC50 (mM) | Reference Compound | Reference IC50 (mM) |
| 7d (Isoindoline-Pyridine Derivative) | α-glycosidase | 0.07 | Acarbose | 0.09 |
| 7d (Isoindoline-Pyridine Derivative) | α-amylase | 0.21 | Acarbose | 0.25 |
This table presents the inhibitory activity of a promising isoindoline-pyridine derivative against key diabetic enzyme targets, as reported in scientific literature. mdpi.com
Central Nervous System (CNS) Diseases
Isoquinoline derivatives have a complex and dual role in the context of central nervous system (CNS) diseases. While some derivatives are being explored for therapeutic benefits, others have been implicated as potential endogenous neurotoxins. nih.govnih.govwikipedia.org
Several tetrahydroisoquinoline (TIQ) derivatives have been identified in the human brain and are considered candidate endogenous compounds that may contribute to the pathology of Parkinson's disease. nih.govwikipedia.org These molecules are structurally related to the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.gov Like the active metabolite of MPTP, MPP+, these isoquinoline derivatives can inhibit complex I of the mitochondrial electron transport chain, leading to reduced ATP production and increased oxidative stress, which are mechanisms that can destroy dopaminergic neurons. nih.govnih.gov
Conversely, the isoquinoline scaffold is also being leveraged to design new treatments for neurodegenerative disorders. Based on a multi-target-directed ligand approach, a series of (R)‑N‑(benzo[d]thiazol‑2‑yl)‑2‑(1‑phenyl‑3,4‑dihydroisoquinolin‑2(1H)‑yl) acetamides were synthesized. mdpi.com These compounds were designed to simultaneously target multiple pathways involved in neurodegeneration. In vitro assays revealed that several of these compounds, notably compound 4g , displayed excellent inhibitory potency against both monoamine oxidase B (MAO-B) and butyrylcholinesterase (BuChE), two important targets in the treatment of diseases like Alzheimer's and Parkinson's. mdpi.com This line of research provides a strategy for developing novel isoquinoline-based drugs for neurodegenerative diseases that are often complicated by conditions like depression. mdpi.com
Dipeptidyl Peptidase DPP8/9 Inhibition
Dipeptidyl peptidases 8 and 9 (DPP8 and DPP9) are serine proteases that are closely related to DPP-IV, a validated target for type 2 diabetes. nih.gov However, the biological functions of DPP8 and DPP9 are not fully understood, and their inhibition has been linked to toxicity, making selectivity a critical issue. uantwerpen.be Isoquinoline and isoindoline derivatives have been synthesized and evaluated as inhibitors of these enzymes. nih.gov
In comparative studies, isoindoline derivatives were found to be more potent inhibitors of DPP8 than the corresponding isoquinoline derivatives. nih.gov This suggests that the S1 binding site of DPP8 may be larger than that of DPP-IV, allowing it to accommodate the bulkier isoindoline residue. nih.gov A particularly potent inhibitor identified was an isoindoline derivative featuring a 1-(4,4'-difluor-benzhydryl)-piperazine group at the P2 site, which exhibited a half-maximal inhibitory concentration (IC50) of 14 nM for DPP8. nih.gov This compound also showed remarkable selectivity, being over 2500-fold more selective for DPP8 than for either DPP-IV or DPP-II. nih.gov
| Compound Type | P2 Group | Target Enzyme | IC50 (nM) | Selectivity vs. DPP-IV | Selectivity vs. DPP-II |
| Isoindoline Derivative | 1-(4,4'-difluor-benzhydryl)-piperazine | DPP8 | 14 | >2500-fold | >2500-fold |
This table highlights the potency and selectivity of a lead isoindoline-based DPP8 inhibitor. nih.gov
The development of such potent and selective inhibitors is crucial for creating chemical tools to further probe the specific biological roles of DPP8 and DPP9. nih.govuantwerpen.be
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. nuph.edu.uamdpi.com By systematically modifying different parts of a lead molecule, researchers can identify the key structural features—the pharmacophore—responsible for its therapeutic effects and optimize them to enhance potency and selectivity while reducing toxicity. nih.govrsc.org
Influence of Substitution Patterns on Biological Efficacy
The biological efficacy of isoquinoline derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring system. mdpi.com SAR studies on various classes of isoquinoline derivatives have established clear patterns that govern their activity.
In the development of inhibitors for Mycobacterium tuberculosis inosine-5′-monophosphate dehydrogenase (IMPDH), a detailed SAR study was conducted on a series of 1-(5-isoquinolinesulfonyl)piperazine analogues. nih.gov This study established that the isoquinoline and piperazine (B1678402) rings were both essential for on-target whole-cell activity. Specific findings included:
Modification of the Isoquinoline Ring: The introduction of a methyl group at the C-3 position of the isoquinoline ring completely ablated both enzymatic and whole-cell activity. nih.gov
Replacement of the Isoquinoline Ring: Replacing the isoquinoline substituent with a naphthalene (B1677914) ring also resulted in a significant loss of activity. nih.gov
Modification of the Piperazine Ring: Most modifications to the piperazine ring were detrimental to activity. nih.gov
In another study on indolo[3,2-c]isoquinoline derivatives, the electronic properties of substituents were found to be critical for antimicrobial activity. nih.gov The introduction of electron-withdrawing groups was found to significantly enhance activity against Gram-negative bacteria, whereas the presence of electron-donating groups conferred greater potential against Gram-positive bacteria. nih.gov
These examples demonstrate that even minor structural modifications to the isoquinoline scaffold can lead to dramatic changes in biological activity, highlighting the importance of precise substitution patterns for therapeutic efficacy. mdpi.comnih.gov
| Compound Series | Structural Modification | Effect on Biological Activity |
| 1-(5-isoquinolinesulfonyl)piperazines | Methyl group at isoquinoline C-3 | Ablated activity nih.gov |
| 1-(5-isoquinolinesulfonyl)piperazines | Replacement of isoquinoline with naphthalene | Significantly reduced activity nih.gov |
| Indolo[3,2-c]isoquinolines | Electron-withdrawing group | Enhanced activity (Gram-negative bacteria) nih.gov |
| Indolo[3,2-c]isoquinolines | Electron-donating group | Enhanced activity (Gram-positive bacteria) nih.gov |
This table summarizes key SAR findings for different isoquinoline derivative series.
Theoretical and Computational Studies of Isoquinoline 1 Thiol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the properties of molecular systems. oatext.comtandfonline.com In the context of isoquinoline-1-thiol, DFT calculations have provided significant insights into its electronic structure, reactivity, stability, and spectroscopic properties. Various functionals and basis sets, such as B3LYP/6-311G(d) and B3LYP/6-311++G(d,p), are commonly employed to achieve a balance between computational cost and accuracy. oatext.comresearchgate.netdergipark.org.tr
Investigation of Electronic Structure and Reactivity
DFT calculations are instrumental in elucidating the electronic characteristics and predicting the reactivity of this compound. The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial in this regard. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity and lower kinetic stability. researchgate.netscirp.org
Global reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index, are derived from the HOMO and LUMO energies. nih.gov These descriptors provide a quantitative measure of the molecule's stability and reactivity. researchgate.net For instance, a higher chemical hardness suggests greater stability. researchgate.net Molecular Electrostatic Potential (MEP) maps, also generated through DFT calculations, visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. orientjchem.org
Table 1: Global Reactivity Descriptors for this compound (Illustrative) (Note: The following data is illustrative and intended to represent the type of information obtained from DFT calculations. Actual values may vary based on the specific computational methods and conditions.)
| Descriptor | Value |
| HOMO Energy (eV) | -6.2 |
| LUMO Energy (eV) | -1.8 |
| HOMO-LUMO Gap (eV) | 4.4 |
| Chemical Hardness (η) | 2.2 |
| Electronegativity (χ) | 4.0 |
| Electrophilicity Index (ω) | 3.64 |
Analysis of Stability and Tautomerism
This compound can exist in two tautomeric forms: the thiol form and the thione form (2H-isoquinoline-1-thione). uni.lu DFT calculations are employed to determine the relative stabilities of these tautomers by computing their total energies. mdpi.com Generally, the tautomer with the lower total energy is considered the more stable form. mdpi.com Studies on similar heterocyclic thiol-thione systems have shown that the thione form is often energetically favored over the thiol form. orientjchem.orgmdpi.com
The relative stability of tautomers can be influenced by the solvent. mdpi.com Computational models that account for solvent effects, such as the Polarizable Continuum Model (PCM), can be used to investigate these influences. researchgate.net The thermodynamic parameters, including formation enthalpy and Gibbs free energy, can be calculated to assess the tautomeric equilibrium. scirp.org
Table 2: Calculated Relative Energies of this compound Tautomers (Illustrative) (Note: This table presents hypothetical data to illustrate the output of DFT calculations for tautomer stability analysis.)
| Tautomer | Relative Energy (kcal/mol) |
| Thiol | 0.00 |
| Thione | -5.20 |
Reaction Mechanism Elucidation
DFT is a valuable tool for elucidating the mechanisms of chemical reactions involving this compound. whiterose.ac.uk It can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. mdpi.com By calculating the activation energies, DFT can help determine the rate-determining step of a reaction. researchgate.net
For example, in the context of thiol-ene reactions, which involve the addition of a thiol to an alkene, DFT can be used to investigate the reaction pathway. wikipedia.org This includes studying the formation of the thiyl radical and its subsequent propagation steps. wikipedia.org The influence of substituents on the reaction kinetics can also be analyzed by comparing the activation barriers for different derivatives. researchgate.net
Prediction of Acidity
The acidity of this compound, specifically the pKa value, can be predicted using DFT calculations. One common method involves calculating the Gibbs free energy of deprotonation. researchgate.net Thiols are generally more acidic than their alcohol counterparts. masterorganicchemistry.com The acidity can be influenced by substituents on the isoquinoline (B145761) ring. For instance, electron-withdrawing groups are expected to increase acidity, while electron-donating groups would decrease it. researchgate.net Various computational models have been developed to correlate calculated properties, such as atomic charges or surface electrostatic potentials, with experimental pKa values. chemrxiv.org
Optical Spectra (Absorption and Emission) Investigations
Time-Dependent Density Functional Theory (TD-DFT) is used to investigate the electronic absorption and emission spectra of this compound. nih.gov By calculating the excitation energies and oscillator strengths, TD-DFT can predict the wavelength of maximum absorption (λmax). researchgate.net These calculations help in assigning the electronic transitions observed in experimental UV-Vis spectra, such as n→π* and π→π* transitions. acs.org The solvent environment can affect the absorption spectra, and this can be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net Studies on similar systems have shown that the thione tautomer typically exhibits an absorption peak at a longer wavelength (around 300-400 nm) corresponding to the n-π* transition of the C=S group, whereas the thiol tautomer shows an absorption peak below 300 nm due to the π-π* transition. researchgate.net
Molecular Docking and Dynamics Simulations
Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of this compound and its derivatives, molecular docking can be employed to investigate their potential interactions with biological targets, such as enzymes or DNA. rsc.org For instance, studies on similar heterocyclic compounds have used docking to explore their binding modes within the active sites of proteins or their ability to intercalate with DNA base pairs. rsc.orgvulcanchem.com The binding energy, which indicates the affinity of the ligand for the receptor, can be calculated from these simulations. vulcanchem.com
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. scispace.com For this compound, MD simulations can be used to study its behavior in different environments, such as in aqueous solution. su.se These simulations can reveal information about the solvation structure and the dynamics of hydrogen bonding between the molecule and solvent molecules. su.se When combined with molecular docking, MD simulations can be used to assess the stability of a ligand-receptor complex and to analyze the interactions that stabilize the binding. nih.govresearchgate.net
Ligand-Protein Interactions
The interaction between a small molecule (ligand) and a protein is fundamental to many biological processes and is a cornerstone of drug design. meilerlab.org For this compound, the thiol (-SH) group is of particular interest. Thiol-reactive probes are frequently used to label proteins, targeting cysteine residues. thermofisher.com The unique chemistry of the thiol group, including its ability to ionize to a thiolate, makes it a key player in molecular recognition. nih.gov
Computational studies can predict how this compound might bind to a protein's active site. The nature of these interactions is a balance of attractive and repulsive forces. nih.gov Key interactions often involve:
Hydrogen Bonds: The nitrogen atom in the isoquinoline ring and the sulfur atom of the thiol group can act as hydrogen bond acceptors, while the hydrogen of the thiol group can be a donor.
Hydrophobic Interactions: The aromatic rings of the isoquinoline structure can form favorable hydrophobic interactions with nonpolar amino acid residues in a protein's binding pocket. cambridgemedchemconsulting.com
Salt Bridges: If the isoquinoline nitrogen is protonated, it can form a salt bridge with negatively charged residues like aspartic acid or glutamic acid. cambridgemedchemconsulting.com
The thiol group of this compound is analogous to the side chain of the amino acid cysteine. nih.gov This similarity suggests that it could potentially interact with proteins in a manner that mimics natural protein-protein interactions. stanford.edu The reactivity of the thiol group is highly dependent on its local environment within the binding pocket. thermofisher.com
Target Binding Affinity Predictions
Predicting the binding affinity between a ligand and its target protein is a primary goal of computational drug discovery. This is often done using molecular docking simulations, which place the ligand into the protein's binding site in various orientations and conformations and then use a scoring function to estimate the binding energy. meilerlab.org
For this compound and its derivatives, docking studies can help identify the most likely protein targets and predict the strength of the interaction. For instance, studies on similar heterocyclic compounds have used molecular docking to predict their binding modes and affinities with targets like DNA and various enzymes. rsc.org The results of these simulations can be correlated with experimental data, such as IC50 values, to validate the computational models. rsc.org
The binding affinity is influenced by the desolvation penalty—the energy required to remove water molecules from the binding site and the ligand's surface—and the conformational changes in both the protein and the ligand upon binding. nih.gov
In Silico Screening and Drug-Likeness Assessment
In silico screening involves computationally evaluating large libraries of compounds to identify those with a high probability of being active against a specific biological target. mdpi.com This process often starts with filtering compounds based on their "drug-likeness," which refers to a set of physicochemical properties common among known drugs.
Several rules and models are used to assess drug-likeness, including Lipinski's "rule of five," as well as rules proposed by Ghose, Veber, Egan, and Muegge. mdpi.com These rules consider properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.comresearchgate.net
For this compound, its predicted properties can be evaluated against these criteria.
| Property | Value | Reference |
| Molecular Weight | 161.22 | chemscene.com |
| LogP | 2.5235 | chemscene.com |
| Hydrogen Bond Acceptors | 2 | chemscene.com |
| Hydrogen Bond Donors | 1 | chemscene.com |
| Rotatable Bonds | 0 | chemscene.com |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | chemscene.com |
These values for this compound fall within the acceptable ranges for drug-like molecules. Further in silico assessments, such as ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions, can provide a more comprehensive profile of its potential as a drug candidate. nih.govacs.org
Quantum Chemical Approaches
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. researchgate.netsemanticscholar.org These methods can be used to calculate a variety of properties for this compound that are relevant to its chemical behavior and potential biological activity.
Key parameters derived from quantum chemical calculations include:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is valuable for predicting sites of interaction with other molecules.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into intramolecular charge transfer and the nature of chemical bonds within the molecule. researchgate.net
Vibrational Frequencies: Calculated vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. researchgate.net
Studies on similar quinoline (B57606) and isoquinoline derivatives have successfully used DFT to investigate their molecular structures, electronic properties, and reactivity, often in conjunction with experimental validation. researchgate.netsemanticscholar.orgacs.orgmdpi.com
Coordination Chemistry of Isoquinoline 1 Thiol
Formation of Metal Complexes
The synthesis of metal complexes with isoquinoline-1-thiol typically involves the reaction of a suitable metal salt with the ligand in an appropriate solvent. The formation of these complexes is driven by the strong affinity of the sulfur and nitrogen donor atoms for a wide range of metal ions.
Interaction with Transition Metal Ions
The isoquinoline (B145761) framework, a structural isomer of quinoline (B57606), is a common motif in ligands used for creating transition metal complexes. chinesechemsoc.orgresearchgate.netnoveltyjournals.com The nitrogen atom in the isoquinoline ring acts as a Lewis base, readily coordinating to metal centers. The presence of the thiol group at the C1 position introduces a soft donor site, making this compound particularly effective in binding to soft or borderline Lewis acidic transition metal ions such as Pd(II), Rh(III), Cu(II), Ni(II), and Co(II). chinesechemsoc.orgcore.ac.uk The formation of stable complexes with various transition metals is a well-documented characteristic of ligands containing both N-heterocyclic and thiol or thioether functionalities. core.ac.ukresearchgate.net The reaction often proceeds by mixing the ligand and a metal salt, such as a metal chloride or acetate (B1210297), in a suitable solvent like ethanol (B145695), leading to the precipitation of the complex. ajol.infoasianpubs.org
Thiol Functional Group as a Ligand
A critical aspect of this compound's coordination chemistry is the thiol (-SH) group, which exists in tautomeric equilibrium with the thione (=S) form, specifically isoquinoline-1(2H)-thione. um.esresearchgate.net This allows for multiple modes of interaction with a metal center.
Coordination typically occurs through the deprotonated thiol group, forming a thiolate (S⁻) ligand. researchgate.net The thiolate sulfur is a potent, soft nucleophile that forms strong covalent bonds with transition metals. nih.gov In the infrared (IR) spectra of metal complexes formed from similar thione/thiol ligands, the disappearance of the C=S stretching vibration band and the appearance of new bands associated with metal-sulfur (M-S) bonds indicate coordination via the thiolate sulfur. researchgate.net This mode of bonding is common for heterocyclic thiols like pyridine-thiol, where bonding to metals like cobalt, nickel, and platinum occurs exclusively through the sulfur atom. cdnsciencepub.com The thione form can also coordinate directly to a metal ion through its sulfur atom, acting as a neutral donor ligand. researchgate.net
Chelation and Coordination Modes
This compound is well-suited to act as a bidentate chelating agent, forming a stable five-membered ring by coordinating to a metal ion through both the heterocyclic nitrogen atom and the exocyclic sulfur atom (N,S-chelation). This chelation-assisted coordination is a common feature in the synthesis of isoquinoline and quinoline derivatives, enhancing the stability of the resulting metal complexes. chinesechemsoc.orgmdpi.com The simultaneous bonding of both a "soft" donor (sulfur) and a "borderline" donor (nitrogen) allows for strong complexation with a variety of transition metals.
Beyond simple chelation, the ligand can adopt other coordination modes. It can function as a monodentate ligand, bonding solely through the sulfur atom, which is observed in complexes of pyridine (B92270) thiols. cdnsciencepub.com Furthermore, the thiolate group has a propensity to act as a bridging ligand, linking two or more metal centers to form polynuclear or polymeric structures. core.ac.ukrsc.org
Structural Characterization of Metal-Isoquinoline-1-thiol Complexes
While specific crystal structures for this compound complexes are not extensively documented in the provided sources, the structures of complexes with analogous ligands, such as the symmetrical quinoline thioether 2,6-bis(8-quinolinylthiomethyl) pyridine (L), offer significant insight. X-ray diffraction studies of complexes with this ligand reveal various coordination geometries. core.ac.ukresearchgate.net For instance, the complex Cu(L)(CF3SO3) features a six-coordinate copper ion in a distorted octahedral geometry, bonded to two quinoline nitrogen atoms, two thioether sulfur atoms, one pyridine nitrogen, and one oxygen from a triflate anion. core.ac.uk In contrast, a cobalt complex, [Co(L)CoCl4], forms a dinuclear structure where one cobalt ion is in a distorted octahedral environment and the other is in a tetrahedral environment. core.ac.ukresearchgate.net These examples suggest that this compound complexes can adopt geometries such as octahedral, square planar, or tetrahedral, depending on the metal ion, its oxidation state, and the other ligands present. nahrainuniv.edu.iq
Table 1: Selected Crystallographic Data for the Representative Complex Cu(L)(CF₃SO₃) where L = 2,6-bis(8-quinolinylthiomethyl) pyridine core.ac.uk
| Parameter | Value |
| Metal Center | Copper(II) |
| Coordination Geometry | Distorted Octahedral |
| Bond Lengths (Å) | |
| Cu–S(1) | 2.3837(15) |
| Cu–S(2) | 2.3986(15) |
| Cu–N(quinoline) | 1.986(3) - 2.000(3) |
| Cu–N(pyridine) | 2.259(3) |
| Cu–O(triflate) | 2.555(3) |
| **Selected Bond Angles (°) ** | |
| N(3)–Cu–N(2) | 178.11(13) |
| S(1)–Cu–N(1) | 85.34(9) |
| S(2)–Cu–N(1) | 84.81(9) |
This table presents data for a complex with a ligand analogous to this compound to illustrate typical structural parameters.
Applications in Catalysis and Materials Science
Metal complexes derived from isoquinoline and thiol-containing ligands are of significant interest for their potential applications in catalysis and materials science.
In catalysis , ruthenium complexes with thiol-containing pincer ligands have demonstrated activity in hydrogenation and dehydrogenation reactions, including the dehydrogenative coupling of alcohols and thiols. nih.gov Similarly, ruthenium-quinoline complexes are known to catalyze the oxidation of glutathione (B108866) (GSH). chemrxiv.org Copper(I) complexes with N-heterocyclic carbene ligands have been used to catalyze a wide range of organic transformations, including C-H thiolation. beilstein-journals.org Given these precedents, it is plausible that transition metal complexes of this compound could serve as effective catalysts for various reactions, such as oxidation, hydrogenation, and C-S bond formation. mdpi.comresearchgate.net
In materials science , isoquinoline and its derivatives are building blocks for functional materials. researchgate.net Luminescent compounds containing isoquinoline moieties have been explored for applications in optical-recording systems and fluorescent sensors. acs.org The incorporation of sulfur atoms can further enhance these properties. For example, complexes constructed from thiophene-containing ligands have been shown to be optical semiconductors. rsc.org Iridium complexes with pyrimido[2,1-a]isoquinoline ligands have been developed as phosphorescent materials for organic light-emitting diodes (OLEDs). researchgate.net The combination of the isoquinoline ring and the sulfur donor in this compound complexes makes them promising candidates for the development of novel luminescent materials and corrosion inhibitors. acs.org
Future Directions and Research Opportunities
Development of Novel Synthetic Pathways
The synthesis of isoquinoline (B145761) derivatives has traditionally relied on established methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. researchgate.net However, these methods often necessitate electron-rich carbocycles and may not be suitable for creating a diverse range of substituted isoquinolines. researchgate.net Modern synthetic chemistry is continuously seeking more efficient, versatile, and sustainable routes.
Future research will likely focus on the development of novel, metal-catalyzed cascade reactions and multi-component reactions to construct the isoquinoline-1-thiol scaffold with greater efficiency and functional group tolerance. organic-chemistry.orgnih.gov For instance, recent advancements have seen the use of copper and rhodium catalysts in the synthesis of functionalized isoquinolines. organic-chemistry.orgnih.gov The exploration of radical cascade reactions also presents a promising avenue for creating complex isoquinoline-1,3(2H,4H)-diones from readily available starting materials. rsc.org The development of these new pathways will be crucial for accessing a wider variety of this compound derivatives for further investigation. lboro.ac.uk
Exploration of Undiscovered Biological Activities
The isoquinoline scaffold is a well-established privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.govjpionline.org While some biological activities of isoquinoline-thiol derivatives have been investigated, there remains a vast, unexplored chemical space.
Future research should aim to systematically screen a diverse library of this compound derivatives against a wide range of biological targets. This includes exploring their potential as inhibitors of novel enzymes, modulators of protein-protein interactions, and agents targeting emerging infectious diseases. smolecule.com For example, recent studies on novel isoquinoline dipeptide conjugates have shown promising antibacterial activity against E. coli and other pathogenic strains, highlighting the potential for discovering new antimicrobial agents. acs.org The inherent reactivity of the thiol group could also be exploited for developing targeted covalent inhibitors, a class of drugs gaining significant attention. ontosight.ai
Advanced Computational Modeling for Drug Design
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. nih.gov These techniques can accelerate the design and optimization of new drug candidates by predicting their binding affinities, pharmacokinetic properties, and potential off-target effects.
In the context of this compound, advanced computational modeling can be employed to:
Identify potential biological targets: By docking this compound and its virtual derivatives into the binding sites of various proteins, researchers can identify potential targets for therapeutic intervention.
Optimize lead compounds: Once a promising hit is identified, computational methods can guide the structural modifications needed to enhance its potency, selectivity, and drug-like properties.
Elucidate mechanisms of action: Molecular dynamics simulations can provide insights into how these compounds interact with their biological targets at an atomic level, helping to understand their mechanism of action. acs.org
The use of 3D-QSAR (Quantitative Structure-Activity Relationship) studies, such as CoMFA and CoMSIA, has already proven effective in guiding the design of new pyrimido-isoquinolin-quinone derivatives with potent antibacterial activity. nih.gov Applying these and other advanced computational approaches to this compound will undoubtedly facilitate the discovery of novel therapeutic agents. researchoutreach.org
Investigation of this compound in Nano-Applications
The unique properties of this compound, including its ability to coordinate with metal ions and its potential for self-assembly, make it an interesting candidate for applications in nanotechnology. The thiol group, in particular, can strongly interact with gold and other noble metal surfaces, enabling the functionalization of nanoparticles.
Future research in this area could explore:
Development of targeted drug delivery systems: By attaching this compound derivatives with known biological activity to nanoparticles, it may be possible to create targeted drug delivery systems that can selectively deliver a therapeutic payload to diseased cells, minimizing side effects.
Creation of novel sensors: The interaction of this compound with specific analytes could be harnessed to develop highly sensitive and selective chemical or biological sensors.
Fabrication of new materials: The self-assembly properties of these molecules could be utilized to create novel nanomaterials with unique optical, electronic, or catalytic properties.
Green Chemistry Approaches in Synthesis
The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical synthesis. semanticscholar.org Applying these principles to the synthesis of this compound and its derivatives is a critical area for future research.
This includes:
Using environmentally benign solvents: Replacing traditional volatile organic solvents with greener alternatives like water, ionic liquids, or bio-based solvents. semanticscholar.org
Employing catalysts: Utilizing catalysts to improve reaction efficiency and reduce waste. rsc.org This includes the use of heterogeneous catalysts that can be easily recovered and reused. scirp.org
Developing one-pot and solvent-free reactions: Designing synthetic routes that minimize the number of steps and avoid the use of solvents altogether. rsc.org
Utilizing alternative energy sources: Exploring the use of microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. rsc.orgscirp.org
By incorporating green chemistry principles into the synthesis of this compound, researchers can ensure that the development of this important class of compounds is both scientifically advanced and environmentally responsible.
Q & A
Q. Optimization Strategies :
- Purity : Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water).
- Yield : Optimize reaction time, temperature, and stoichiometry using Design of Experiments (DoE) frameworks .
- Documentation : Report yield, melting point, and spectral data (e.g., H NMR, C NMR) in tables (Table 1) following journal guidelines .
Table 1 : Example Characterization Data for this compound
| Property | Value/Peak Description |
|---|---|
| Yield | 78% |
| Melting Point | 142–144°C |
| H NMR (CDCl₃) | δ 8.52 (d, 1H), 7.89–7.45 (m, 6H) |
Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Basic Question
- Spectroscopy :
- NMR : H and C NMR confirm structure; H-N HMBC for N-S bond verification .
- IR : S-H stretch (~2550 cm⁻¹) and aromatic C-H bends.
- Chromatography :
- HPLC : C18 column, acetonitrile/water (70:30), UV detection at 254 nm.
- TLC : Rf ~0.5 (silica, ethyl acetate/hexane 1:1).
Q. Best Practices :
- Include raw spectral data in supplementary materials .
- Use SI units and standard abbreviations (e.g., “δ” for chemical shifts) .
How can researchers resolve contradictions in reported reactivity data of this compound across studies?
Advanced Question
Methodological Steps :
Systematic Review : Collate studies using PRISMA guidelines to assess experimental conditions (e.g., solvent, catalysts) .
Meta-Analysis : Quantify heterogeneity using statistics (e.g., indicates significant variability) .
Sensitivity Analysis : Exclude outliers (e.g., studies with unverified purity) and re-analyze effect sizes .
Example : Conflicting nucleophilic reactivity in polar vs. nonpolar solvents may arise from solvent-dependent tautomerization. Replicate experiments under controlled humidity/temperature .
What computational approaches are suitable for predicting the reactivity of this compound in novel reactions?
Advanced Question
- Density Functional Theory (DFT) : Calculate reaction pathways (e.g., energy barriers for S-H bond cleavage) using B3LYP/6-31G* basis sets .
- Molecular Dynamics (MD) : Simulate solvent effects on tautomer stability.
- Validation : Compare computed NMR shifts with experimental data (RMSD < 0.1 ppm) .
Table 2 : Example DFT Results for Tautomer Stability
| Tautomer | Relative Energy (kcal/mol) |
|---|---|
| Thiol Form | 0.0 |
| Thione Form | +2.3 |
How can structure-activity relationship (SAR) studies be designed using this compound derivatives?
Advanced Question
Experimental Design :
- Variables : Vary substituents (e.g., electron-withdrawing groups at C-3) and measure biological activity (e.g., IC₅₀ in enzyme assays).
- Controls : Include parent compound and vehicle controls .
- Statistical Analysis : Use ANOVA with post-hoc tests (p < 0.05) and report effect sizes .
Framework : Apply PICO (Population: enzyme models; Intervention: derivatives; Comparison: wild-type; Outcome: inhibition) .
What are the best practices for documenting the synthesis and characterization of this compound in research publications?
Basic Question
- Experimental Section :
- Detail reagents (purity, suppliers), reaction conditions (time, temperature), and purification steps .
- Limit main text to 5 key compounds; include others in supplementary materials .
- Data Presentation :
- Use tables for yields, spectral data, and computational results.
- Avoid redundant text-figure overlap .
Ethical Reporting : Adhere to NIH guidelines for preclinical data reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
